molecular formula C16H15NO2S2 B12592777 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- CAS No. 343341-45-7

1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Cat. No.: B12592777
CAS No.: 343341-45-7
M. Wt: 317.4 g/mol
InChI Key: XNRUQEGQXAEZAT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is a useful research compound. Its molecular formula is C16H15NO2S2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

343341-45-7

Molecular Formula

C16H15NO2S2

Molecular Weight

317.4 g/mol

IUPAC Name

3,4-bis(2,5-dimethylthiophen-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C16H15NO2S2/c1-7-5-11(9(3)20-7)13-14(16(19)17-15(13)18)12-6-8(2)21-10(12)4/h5-6H,1-4H3,(H,17,18,19)

InChI Key

XNRUQEGQXAEZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(C(=O)NC2=O)C3=C(SC(=C3)C)C

Origin of Product

United States
Foundational & Exploratory

Photochromic properties of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Photochromic Properties of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanism, and photophysical characteristics of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide derivatives. As a class of high-performance photochromic molecules, these compounds offer significant potential for applications ranging from optical data storage to advanced photopharmacology.

Introduction to Photochromism and the Dithienylethene Family

Photochromism is a phenomenon defined as the reversible transformation of a chemical species between two isomers, each possessing a distinct absorption spectrum, upon photoirradiation.[1][2][3] This light-induced switching of properties makes photochromic molecules ideal candidates for molecular switches. Among the various classes of photochromic compounds, diarylethenes, and specifically dithienylethenes (DTEs), have garnered substantial attention.[2][4]

Pioneered by Irie and coworkers, DTEs are distinguished by their exceptional thermal stability and high fatigue resistance, meaning they can undergo many switching cycles without significant degradation.[2][4] The family of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide derivatives incorporates the robust dithienylethene core with a maleimide bridge. This structure offers several advantages, including synthetic versatility and favorable photochromic performance, making it a key target for research and development.[5]

The Core Mechanism: A Light-Driven Electrocyclic Reaction

The photochromism of these derivatives is rooted in a reversible 6π-electrocyclic reaction.[4][6] The molecule exists in two primary states: a colorless "open-ring" isomer and a colored "closed-ring" isomer.

  • Photocyclization (Coloration): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a conrotatory cyclization to form the closed-ring isomer.[2][4][6] This process establishes conjugation across the entire molecular backbone, resulting in a significant red-shift of the absorption spectrum into the visible region, hence the appearance of color.[4]

  • Photocycloreversion (Decoloration): The reverse reaction is triggered by irradiation with visible light of a specific wavelength corresponding to the absorption band of the closed-ring isomer. This photocycloreversion process breaks the newly formed bond, restoring the molecule to its original open-ring state.[1]

According to the Woodward-Hoffmann rules, these photochemical reactions proceed in a conrotatory fashion, while the thermally induced ground-state reaction, which would be disrotatory, is sterically hindered by the methyl groups at the 2 and 5 positions of the thiophene rings.[2][6] This steric hindrance is the key to the excellent thermal stability of the colored isomer, a critical feature for applications like optical memory.[2]

Caption: Reversible photoisomerization of dithienylmaleimide derivatives.

Synthesis of Dithienylmaleimide Scaffolds

The functionalization and synthesis of these photochromic scaffolds are critical for tuning their properties and integrating them into larger systems. Several reliable synthetic routes have been established.

Key Synthetic Strategies
  • Perkin-Type Condensation: This method serves as a key step to assemble the maleimide core from two thiophene precursors, allowing for the synthesis of non-symmetrically substituted derivatives.[5]

  • Palladium-Catalyzed Cross-Coupling: Suzuki coupling reactions between thienylboronic acids and halogenated maleic acid derivatives (like mucobromic acid) provide an effective route to the core structure.[7] Similarly, palladium-catalyzed reactions of organoindium reagents with dihalomaleimides are used to create unsymmetrical derivatives.[8]

  • From Dithienylmaleic Anhydride: A versatile approach involves the initial synthesis of a 3,4-bis(2,5-dimethyl-3-thienyl)maleic anhydride, which can then be reacted with various primary amines or hydrazides to yield the desired N-substituted maleimide derivatives.[5] This method is particularly useful for introducing specific functionalities, such as amino acids.

Example Experimental Protocol: Synthesis from Maleic Anhydride

This protocol outlines a general, two-step procedure for synthesizing an N-substituted dithienylmaleimide derivative.

Caption: General workflow for dithienylmaleimide synthesis.

Step-by-Step Methodology:

  • Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)maleic anhydride:

    • Dissolve 2,5-dimethylthiophene in an anhydrous solvent like THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise to perform lithiation at the 3-position.

    • After stirring, add a solution of diethyl oxalate. Allow the reaction to warm to room temperature.

    • Quench the reaction with an acidic aqueous solution and extract the organic phase.

    • Purify the resulting dithienylglycolate intermediate.

    • Cyclize the intermediate to the anhydride using a strong acid catalyst (e.g., p-toluenesulfonic acid) with heat. Purify the resulting anhydride by recrystallization.

  • Synthesis of N-substituted 3,4-bis(2,5-dimethyl-3-thienyl)maleimide:

    • Dissolve the synthesized anhydride and the desired primary amine (e.g., an amino acid ester) in a suitable solvent such as toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA).[9]

    • Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, wash with a basic solution (e.g., aq. NaHCO₃), and purify the final product using column chromatography.[9]

Characterization of Photochromic Properties

A systematic evaluation of the photophysical and photochemical properties is essential to understand and optimize these molecular switches.

Key Performance Metrics
PropertyDescriptionTypical Values/Observations
λmax (Open Form) Wavelength of maximum absorption for the open-ring isomer.Typically in the UV region (300-400 nm), rendering the solution colorless.[4]
λmax (Closed Form) Wavelength of maximum absorption for the colored, closed-ring isomer.In the visible or near-infrared region (500-800 nm), depending on substituents.[4]
Cyclization Quantum Yield (Φo→c) Efficiency of the ring-closing reaction upon UV irradiation.Can range from low (<0.1) to high (>0.5) depending on the molecular structure.[4]
Cycloreversion Quantum Yield (Φc→o) Efficiency of the ring-opening reaction upon visible light irradiation.Often lower than the cyclization yield, but highly variable.[4][10]
Fatigue Resistance The number of switching cycles a molecule can endure before significant degradation.Generally high for dithienylethenes, often exceeding 10,000 cycles.[4]
Thermal Stability The stability of the closed-ring isomer in the dark.Excellent; the colored form is often stable for extended periods, even at elevated temperatures.[2]
Experimental Characterization Protocol

The following workflow outlines the standard procedure for characterizing the photochromic behavior of a newly synthesized derivative.

Caption: Workflow for UV-Vis spectroscopic characterization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (micromolar concentration) of the compound in a spectroscopic grade solvent (e.g., hexane, acetonitrile, or dichloromethane).[6]

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer.[11][12] This represents the pure open-ring isomer.

  • Photocyclization: Irradiate the solution in the cuvette with a UV light source (e.g., a 365 nm LED or lamp).[11][13] Record spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.[14]

  • Photocycloreversion: Switch the light source to a visible wavelength (using appropriate filters) that is absorbed by the closed-ring isomer.[11][15] Again, record spectra at intervals until the absorption spectrum returns to its initial state.

  • Quantum Yield Determination: The quantum yields for both cyclization and cycloreversion are determined by comparing the rate of photoisomerization of the sample to that of a well-characterized chemical actinometer under identical irradiation conditions.[15]

  • Fatigue Measurement: To assess fatigue resistance, the sample is subjected to repeated cycles of UV and visible light irradiation, with the absorbance at the closed-form's λmax monitored after each cycle.[16]

Structure-Property Relationships

The photophysical and photochemical properties of these derivatives can be finely tuned by modifying their chemical structure.

  • Substitution on Thiophene Rings: The presence of methyl groups at the 2 and 5 positions of the thiophene rings is crucial for preventing unwanted side reactions and ensuring high thermal stability.[6] A study on bis(thiophen-3-yl)maleimides showed that dimethyl substitution leads to a pronounced absorption transient (16 ps) corresponding to the formation of the closed-ring isomer, a behavior not seen in the unsubstituted version.[17]

  • N-Substituent on the Maleimide: Functionalization at the maleimide nitrogen is a common strategy to attach the photochrome to other molecules, such as polymers or biomolecules, without drastically altering the core photochromic mechanism.[5]

  • Push-Pull Systems: Introducing electron-donating and electron-accepting groups can significantly shift the absorption spectra.[4] For example, push-pull substituted dithienylethenes can shift the absorption of their closed forms into the near-infrared region (λmax ≈ 800 nm).[4]

Applications in Research and Drug Development

The precise, light-gated control offered by 3,4-bis(2,5-dimethyl-3-thienyl)maleimide derivatives opens up numerous advanced applications.

  • Photopharmacology: These molecules can be incorporated into biologically active compounds to create "photopharmaceuticals." The drug's activity can be turned on or off with light, allowing for high spatiotemporal control of its therapeutic effect and potentially reducing systemic side effects. The requirement for visible-light switching is particularly important for biological applications to avoid the phototoxicity associated with UV light.[4]

  • Super-Resolution Microscopy: As photoswitchable fluorescent probes, they can be used in advanced imaging techniques to overcome the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail.[4]

  • Optical Data Storage: The high thermal stability of the two isomers and the ability to write and erase information with light make them excellent candidates for high-density, 3D optical data storage systems.[2][6]

  • Smart Materials: By incorporating these derivatives into polymer matrices, researchers can create materials whose properties—such as color, wettability, or ionic conductivity—can be reversibly modulated with light.[16][18][19]

Conclusion and Future Outlook

3,4-bis(2,5-dimethyl-3-thienyl)maleimide derivatives stand out as a premier class of photochromic materials, offering a powerful combination of thermal stability, fatigue resistance, and synthetic tunability. The deep understanding of their underlying photochemical mechanism, coupled with robust synthetic methodologies, has paved the way for their use in a wide array of scientific and technological fields. For professionals in drug development, the ability to remotely control biological activity with light represents a paradigm shift in therapeutic design. Future research will likely focus on developing derivatives that can be switched with lower-energy, near-infrared light for deeper tissue penetration, and on integrating these molecular machines into complex biological systems to address new challenges in medicine and materials science.

References

  • Asano, Y., Murakami, A., Kobayashi, T., Goldberg, A., Guillaumont, D., Yabushita, S., & Irie, M. (2004). Theoretical Study on the Photochromic Cycloreversion Reactions of Dithienylethenes; on the Role of the Conical Intersections. Journal of the American Chemical Society.
  • Fuchter, M. J., et al. (n.d.). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. PMC.
  • Irie, M. (n.d.). Photochromism of diarylethene molecules and crystals. PMC.
  • Kryschi, C., et al. (n.d.).
  • (2009). Photochromic bis(thiophen-3-yl)maleimides studied with time-resolved spectroscopy.
  • Li, S., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI.
  • (n.d.). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)
  • (2018). Photochromic and Electrochromic Diimide Synthesized Simply from Inexpensive Compounds: A Multidisciplinary Experiment for Undergraduate Students.
  • (2023).
  • (2023).
  • (2013). Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution.
  • (2006). Thermally Irreversible Photochromic Systems. Reversible Photocyclization of 2-(1-Benzothiophen-3-yl)-3-(2 or 3-thienyl)maleimide Derivatives. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • (n.d.). Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. PMC.
  • (n.d.). Photochromic properties of various thienyl substitutions: (a)...
  • Aiken, S., et al. (n.d.). Synthesis and photochromism of some mono and bis (thienyl)
  • (2024). Photoinduced Transformations with Diverse Maleimide Scaffolds. MDPI.
  • (n.d.).
  • (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. PMC.
  • (n.d.). Synthesis of maleimides. Organic Chemistry Portal.
  • Wutz, D., et al. (n.d.). Functionalization of photochromic dithienylmaleimides. RSC Publishing.
  • (2026). Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications. Chemical Society Reviews (RSC Publishing).
  • (n.d.). X-ray Crystallographic Study on Single-Crystalline Photochromism of Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. The Vespiary.
  • (n.d.). Synthesis and Photochromism Studies of 1-(2,5-Dimethyl-3-Thienyl)-2-[2-Methyl-5- Pyrenyl-3-Thienyl]Perfluorocyclopentene.
  • (n.d.).
  • (n.d.). Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications.
  • (n.d.). Design, synthesis and photochromism studies of thienyl containing triarylethylene derivatives and their applications in real-time photoresponsive surfaces.

Sources

Photopharmacology and the 6π-Electrocyclization Mechanism of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The development of light-activated therapeutics and biological probes relies heavily on robust molecular switches. Among these, 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- —commonly referred to as a dithienylmaleimide—stands out as a premier photochromic scaffold[1]. Unlike traditional azobenzenes or spiropyrans, diarylethenes undergo a thermally irreversible, fatigue-resistant 6π-electrocyclization. The incorporation of a maleimide core provides exceptional hydrolytic stability and an ideal synthetic handle (the imide nitrogen) for bioconjugation, making it a critical structural motif in modern photopharmacology[2][3].

Core Mechanism: 6π-Electrocyclization Dynamics

The photochromism of dithienylmaleimides is governed by a reversible transition between a colorless/yellowish open-ring isomer and a highly conjugated, colored closed-ring isomer[4]. This transformation is strictly dictated by orbital symmetry and excited-state dynamics[5].

The Woodward-Hoffmann Rules and Conformational Gating

Upon UV irradiation, the open-ring isomer undergoes a conrotatory 6π-electrocyclization [5]. However, this reaction is conformationally gated. In solution, the open form exists in a thermal equilibrium between two conformers:

  • Parallel Conformer (Photo-inactive): The thiophene rings possess mirror symmetry. Orbital overlap is sterically and electronically forbidden for cyclization.

  • Anti-parallel Conformer (Photo-active): The thiophene rings possess C2​ symmetry, placing the reactive carbon atoms in close spatial proximity with the correct orbital phase alignment to allow conrotatory closure[6].

Causality of the 2,5-Dimethyl Substitution

The structural design of this specific molecule is highly deliberate. In classical stilbene photocyclization (the Mallory reaction), the resulting closed-ring intermediate is highly unstable and rapidly undergoes irreversible oxidative dehydrogenation to form a permanent aromatic system[7][8]. By substituting the reactive 2-positions of the thiophene rings with methyl groups , this oxidative aromatization is sterically and chemically blocked. This causal design choice is what grants the molecule its exceptional fatigue resistance, allowing thousands of reversible switching cycles without degradation[9].

Excited-State Kinetics

Excitation of the anti-parallel open form transitions the molecule to the first excited singlet state ( S1​ ). Within picoseconds, the molecule traverses the S1​ potential energy surface to a Conical Intersection (CI) [10]. At this CI, rapid non-radiative decay partitions the population into either the ground-state closed-ring isomer or back to the open-ring isomer[11].

Mechanism Parallel Parallel Conformer (Photo-inactive) AntiParallel Anti-parallel Conformer (Photo-active) Parallel->AntiParallel Thermal Equilibrium S1_State Excited State (S1) Open Form AntiParallel->S1_State hν (UV) Excitation CI Conical Intersection S1_State->CI 6π-Electrocyclization (< 1 ps) CI->AntiParallel Reversion Pathway Closed Closed-Ring Isomer (Conrotatory) CI->Closed Non-radiative Decay Closed->CI hν (Vis) Cycloreversion

Caption: State transition and kinetic pathway of the 6π-electrocyclization mechanism.

Photophysical Properties & Quantitative Data

The electron-withdrawing nature of the maleimide bridge significantly lowers the LUMO energy of the closed-ring isomer, shifting its absorption maximum ( λmax​ ) deep into the visible region (typically >500 nm)[4]. This is highly advantageous for biological applications, as visible light penetrates tissue more effectively and causes less phototoxicity than UV light.

Table 1: Representative Photophysical Properties of Dithienylmaleimides [4][9][11]

PropertyOpen-Ring IsomerClosed-Ring Isomer
Absorption Maximum ( λmax​ ) 350 - 390 nm510 - 550 nm
Extinction Coefficient ( ϵ ) ∼1.5×104 M −1 cm −1 ∼0.8×104 M −1 cm −1
Photocyclization Quantum Yield ( Φo→c​ ) 0.20 - 0.45 (Solvent dependent)N/A
Cycloreversion Quantum Yield ( Φc→o​ ) N/A0.05 - 0.51
Thermal Stability (Half-life) > 1000 hours at 25°C> 1000 hours at 25°C

Note: Quantum yields are highly sensitive to solvent polarity and host-guest interactions, as rigid environments can restrict the conformational freedom required to reach the conical intersection[6].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and characterizing the photophysical behavior of the dithienylmaleimide core[3][4].

Protocol 1: Regioselective Synthesis via Cross-Coupling

Objective: Synthesize the photochromic core without disrupting the imide linkage.

  • Reagent Preparation: Prepare the organometallic species (e.g., Grignard or boronic acid) of 3-bromo-2,5-dimethylthiophene.

  • Catalytic Coupling: React the thiophene derivative with 3,4-dibromomaleimide in the presence of a Pd(PPh 3​ ) 4​ catalyst (Suzuki-Miyaura or Stille conditions)[1].

    • Causality: Palladium-catalyzed cross-coupling is strictly required over direct nucleophilic addition. Nucleophiles readily attack the electrophilic carbonyls of the maleimide, leading to premature ring-opening and degradation.

  • Isolation: Purify via HPLC in a dark room.

    • Causality: Ambient light will induce partial photocyclization, complicating chromatographic separation due to the drastically different polarity of the closed-ring isomer.

Protocol 2: Photochemical Switching and Actinometry

Objective: Determine the quantum yields ( Φ ) and validate fatigue resistance.

  • Sample Preparation: Dissolve the purified open-ring isomer in a spectroscopic-grade solvent (e.g., acetonitrile) to an Optical Density (OD) of exactly ∼0.1 at the irradiation wavelength[11].

    • Causality: Maintaining an OD ≤0.1 prevents inner-filter effects, ensuring that the photon flux is absorbed uniformly across the cuvette path length, which is mathematically critical for accurate actinometry.

  • Irradiation & Monitoring: Irradiate the sample using a monochromatic LED (e.g., 365 nm). Monitor the emergence of the visible absorption band ( ∼520 nm) via UV-Vis spectrophotometry until a Photostationary State (PSS) is achieved.

  • Isosbestic Validation: Track the reaction at the isosbestic point.

    • Causality: If the absorbance at the isosbestic point drifts during repeated UV/Vis cycling, it definitively indicates that side-reactions (photodegradation) are occurring, invalidating the fatigue resistance of the batch.

Workflow Step1 1. Organometallic Coupling (Pd-catalyzed Suzuki/Stille) Step2 2. Conformational Isolation (HPLC in Dark Environment) Step1->Step2 Purify Step3 3. Spectroscopic Baselining (UV-Vis, OD ~0.1) Step2->Step3 Prepare Sample Step4 4. Monochromatic Irradiation (Actinometry & PSS Determination) Step3->Step4 Induce Switching Step4->Step3 Monitor Conversion Step5 5. Isosbestic Point Validation (Confirm Fatigue Resistance) Step4->Step5 Measure Kinetics

Caption: Experimental workflow for the synthesis and photophysical validation of dithienylmaleimides.

Applications in Drug Development

The 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- scaffold is uniquely positioned for photopharmacology. Unlike dithienylethenes with perfluorocyclopentene bridges (which are highly hydrophobic and difficult to functionalize), the maleimide core offers the imide nitrogen (1H position) as an orthogonal conjugation site[2].

Drug development professionals utilize this site to attach targeting peptides, PEG chains for water solubility, or fluorophores via simple alkylation or Mitsunobu reactions[3]. Because the imide nitrogen sits on the nodal plane of the molecule's π -system, modifications at this position do not significantly alter the electronic properties or the quantum yield of the photochromic core[4]. This allows researchers to create light-activated targeted therapies—such as photo-switchable kinase inhibitors or dynamically controlled ion channels—where the steric bulk of the closed-ring isomer reversibly blocks or activates a biological target upon precise optical stimulation.

References

[1] Elsner, C., et al. "Photochromic Bis(thiophen-3-yl)maleimides Studied with Time-Resolved Spectroscopy." The Journal of Physical Chemistry A, 2009, 113(1033-1039). URL:[Link]

[2] Indelli, M. T., et al. "Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units." Journal of the American Chemical Society, 2008, 130(23). URL:[Link]

[3] Irie, M., et al. "Photochromism of Diarylethene Maleimide Derivatives." Bulletin of the Chemical Society of Japan, 2005, 78(6). URL:[Link]

[4] Krayushkin, M. M., et al. "Functionalization of photochromic dithienylmaleimides." RSC Advances, 2015, 5(18075-18086). URL:[Link]

[5] Krayushkin, M. M., et al. "Diarylethene Photoisomerization and Photocyclization Mechanisms." ResearchGate, 2012. URL:[Link][6] Mallory, F. B., et al. "Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction." Molecules (MDPI), 2010, 15(6). URL:[Link]

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectra of Open and Closed 3,4-bis(2,5-dimethyl-3-thienyl)maleimide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the UV-Vis absorption spectra of the photochromic compound 3,4-bis(2,5-dimethyl-3-thienyl)maleimide. As a member of the diarylethene family, this molecule exhibits reversible photoisomerization, making it a compound of interest for various applications, including molecular switches, data storage, and photopharmacology. This guide will delve into the theoretical underpinnings of its photochromic behavior, present a detailed experimental protocol for spectral analysis, and offer insights into the interpretation of the resulting data.

The Principle of Photochromism in Diarylethenes

Photochromism is a reversible transformation of a chemical species between two forms, each having a distinct absorption spectrum, induced by electromagnetic radiation. Diarylethenes, such as 3,4-bis(2,5-dimethyl-3-thienyl)maleimide, are a prominent class of photochromic molecules known for their high thermal stability and fatigue resistance.[1]

The photochromic behavior of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide is rooted in a reversible 6π-electrocyclization reaction. The molecule exists in two isomeric states: a colorless or pale yellow "open" form and a colored "closed" form.

  • Open Form: In this state, the two thienyl rings are connected by a maleimide bridge, but the overall structure is non-planar, and the π-conjugation between the two aromatic rings is limited.

  • Closed Form: Upon irradiation with ultraviolet (UV) light, the open form undergoes a conrotatory cyclization, forming a new covalent bond between the two thienyl rings. This results in a more planar, π-conjugated system.

This change in electronic structure is the fundamental reason for the different absorption spectra of the two isomers. The extended π-conjugation in the closed form lowers the energy required for electronic transitions, leading to the absorption of lower-energy (longer wavelength) light in the visible region of the electromagnetic spectrum, thus appearing colored. The reverse process, ring-opening, is typically induced by irradiation with visible light.

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of a photochromic diarylethene provides a direct method to observe and quantify the switching between its open and closed forms.

  • Open Form: The open isomer typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic thienyl rings and the maleimide moiety.

  • Closed Form: The closed isomer, with its extended π-conjugation, displays a new, characteristic absorption band at a longer wavelength in the visible region. The appearance of this band is a clear indicator of the photocyclization reaction.

IsomerAbsorption Maximum (λmax)Solvent
Open Form405 nmAcetonitrile
Closed Form361 nm, 510 nmAcetonitrile

Table 1: Representative UV-Vis Absorption Data for a Diarylethene Maleimide Derivative.[2][3]

Experimental Protocol for UV-Vis Spectral Analysis

This section outlines a detailed, step-by-step methodology for measuring the UV-Vis absorption spectra of the open and closed forms of a diarylethene maleimide derivative.

Materials and Equipment
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile, hexane, or toluene). The choice of solvent can influence the absorption spectra and photoisomerization kinetics.

  • Photochromic Compound: 3,4-bis(2,5-dimethyl-3-thienyl)maleimide or a related derivative.

  • UV Light Source: A UV lamp with a specific wavelength output (e.g., 365 nm).

  • Visible Light Source: A visible light lamp with appropriate filters to isolate wavelengths above a certain value (e.g., >500 nm).

Sample Preparation
  • Solution Preparation: Prepare a dilute solution of the diarylethene in the chosen spectroscopic grade solvent. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M. The precise concentration should be adjusted to ensure that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5).

  • Solvent Blank: Fill a quartz cuvette with the pure solvent to be used as a reference.

Measurement of the Open Form Spectrum
  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams of the spectrophotometer.

  • Sample Measurement: Replace the solvent in the sample cuvette with the prepared diarylethene solution.

  • Acquisition: Record the absorption spectrum of the solution. This spectrum represents the open form of the diarylethene.

In-situ Irradiation and Measurement of the Closed Form Spectrum
  • Photocyclization: Irradiate the sample cuvette containing the diarylethene solution with UV light (e.g., 365 nm). The irradiation time will depend on the quantum yield of the cyclization reaction and the intensity of the light source.

  • Spectral Monitoring: Periodically record the UV-Vis spectrum during irradiation until a photostationary state is reached, indicated by no further changes in the absorption spectrum. The spectrum at the photostationary state shows the characteristic absorption band of the closed form in the visible region.

  • Cycloreversion: To observe the reverse process, irradiate the solution at the photostationary state with visible light (e.g., >500 nm). This will induce the ring-opening reaction, and the absorption band in the visible region will decrease, while the absorption band of the open form will increase.

G cluster_prep Sample Preparation cluster_open Open-Form Measurement cluster_closed Closed-Form Measurement prep_sol Prepare Diarylethene Solution (10⁻⁵ M) baseline Record Baseline with Solvent prep_sol->baseline prep_blank Prepare Solvent Blank prep_blank->baseline measure_open Measure Spectrum of Open Form baseline->measure_open irradiate_uv Irradiate with UV Light (e.g., 365 nm) measure_open->irradiate_uv measure_closed Measure Spectrum until Photostationary State irradiate_uv->measure_closed Monitor spectral changes irradiate_vis Irradiate with Visible Light (e.g., >500 nm) measure_closed->irradiate_vis measure_revert Observe Reversion to Open Form irradiate_vis->measure_revert Monitor spectral changes

Caption: Experimental workflow for UV-Vis analysis.

Authoritative Grounding and Mechanistic Insights

The choice of experimental parameters is crucial for obtaining reliable and reproducible data.

  • Solvent Polarity: The polarity of the solvent can influence the position of the absorption maxima and the kinetics of the photoisomerization. It is essential to report the solvent used in any spectral data.

  • Irradiation Wavelength: The wavelength of the light used for irradiation should be chosen to selectively excite one isomer. For ring-closure, a wavelength where the open form absorbs strongly and the closed form absorbs weakly is ideal. Conversely, for ring-opening, a wavelength where only the closed form absorbs is optimal.

  • Quantum Yield: The efficiency of the photocyclization and cycloreversion reactions is described by their quantum yields. These values can be determined by actinometry and are important for understanding the performance of the molecular switch.

The photoisomerization of diarylethenes is a pericyclic reaction governed by the Woodward-Hoffmann rules. The photocyclization proceeds in a conrotatory manner, leading to a specific stereochemistry in the closed-ring isomer.

G open_form Open Form (Colorless) closed_form Closed Form (Colored) open_form->closed_form UV Light closed_form->open_form Visible Light

Caption: Photochromic switching of diarylethenes.

Conclusion

The UV-Vis absorption spectroscopy is an indispensable tool for the characterization of photochromic compounds like 3,4-bis(2,5-dimethyl-3-thienyl)maleimide. By following a systematic experimental protocol, researchers can obtain valuable data on the spectral properties of the open and closed isomers, which is essential for understanding their photochromic behavior and for the development of novel photoresponsive materials and devices. While the precise spectral data for the title compound remains to be definitively reported in a consolidated source, the principles and methodologies outlined in this guide, with data from closely related analogues, provide a solid foundation for its scientific investigation.

References

  • Indelli, M. T., Carli, S., Ghirotti, M., Chiorboli, C., Ravaglia, M., Garavelli, M., & Scandola, F. (2008). Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units. Journal of the American Chemical Society, 130(23), 7286–7301. [Link]

  • Indelli, M. T., Carli, S., Ghirotti, M., Chiorboli, C., Ravaglia, M., Garavelli, M., & Scandola, F. (2008). Triplet pathways in diarylethene photochromism: photophysical and computational study of dyads containing ruthenium(II) polypyridine and 1,2-bis(2-methylbenzothiophene-3-yl)maleimide units. PubMed, 130(23), 7286-7301. [Link]

  • Martynkin, A. Y. (2004). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. ResearchGate. [Link]

  • Bar-Shalom, D., Gvishi, R., & Khodorkovsky, V. (2010). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. PubMed Central. [Link]

  • Irie, M. (2000). Photochromism of diarylethene molecules and crystals. PubMed, 33(11), 2279-2287. [Link]

  • Aiken, S., Gabbutt, C. D., Heron, B. M., Rice, C. R., & Zonidis, D. (2019). Synthesis and photochromism of some mono and bis (thienyl) substituted oxathiine 2,2-dioxides. SciSpace. [Link]

  • Ohsumi, M., Hazama, M., Fukaminato, T., & Irie, M. (2008). Photocyclization reaction of a diarylmaleimide derivative in polar solvents. The Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI. [Link]

  • Pu, S., et al. (2013). Photochromism of new unsymmetrical diarylethenes based on the hybrid of azaindole and thiophene moieties. ResearchGate. [Link]

  • La-Venia, A., et al. (2024). Supplementary Information. Semantic Scholar. [Link]

  • Glembockyte, V., et al. (2024). Photoinduced Transformations with Diverse Maleimide Scaffolds. MDPI. [Link]

  • Ando, S. (2008). Organic/Inorganic-Polyimide Nano-Hybrids with High / Low Refractive Indices for Optical Applications. STEPI 8. [Link]

  • Bertarelli, C., et al. (2007). Convenient Synthesis of Photochromic Symmetrical or Unsymmetrical Bis(heteroaryl)maleimides via the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Gonciarz, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. ResearchGate. [Link])

  • Yu, T., et al. (2018). Design, synthesis and photochromism studies of thienyl containing triarylethylene derivatives and their applications in real-time photoresponsive surfaces. Journal of Materials Chemistry C. [Link]

  • Zhang, R., et al. (2022). UV-Vis spectra of polyimide films. ResearchGate. [Link]

  • Lu, Y., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. MDPI. [Link]

  • Gonciarz, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. PubMed Central. [Link]

Sources

Reversible photoisomerization of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reversible Photoisomerization of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione

Foreword: Harnessing Light to Command Molecular Function

The ability to control molecular structure with spatiotemporal precision is a cornerstone of modern chemistry and materials science. Among the various external stimuli available, light offers an unparalleled level of control, being non-invasive, instantaneous, and deliverable with high spatial resolution. Photochromic molecules, which undergo reversible transformations between two distinct isomers upon light irradiation, are the workhorses of this field. This guide focuses on a particularly robust and versatile class of photochromes: the diarylethenes (DAEs).

Specifically, we will delve into the technical intricacies of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione , a dithienylethene derivative featuring a central maleimide bridge. This compound stands as an exemplary molecular switch, prized for its high thermal stability, excellent fatigue resistance, and predictable photochemical behavior.[1][2] Its unique combination of a photoswitchable dithienylethene core and a biologically relevant maleimide moiety makes it a molecule of significant interest for researchers in materials science, nanotechnology, and the burgeoning field of photopharmacology.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind the phenomena and the rationale for the experimental protocols described, providing a comprehensive resource for understanding and utilizing this powerful molecular system.

The Core Mechanism: A Dance of Electrons and Light

The photochromism of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione is governed by a reversible, conrotatory 6π-electrocyclization reaction, a fundamental concept described by the Woodward-Hoffmann rules.[3][4] The molecule exists in two thermally stable states: a flexible, colorless "open" form and a rigid, colored "closed" form.

  • Open-Ring Isomer (1o): In this state, the two dimethylthienyl groups are connected by the maleimide bridge, but there is no direct conjugation between them. The π-systems of the two thiophene rings are largely isolated, resulting in an absorption profile confined to the ultraviolet (UV) region of the spectrum. The molecule can exist in two major conformations due to rotation around the single bonds connecting the thiophene rings to the central ethene core: a parallel and an antiparallel conformation. Only the antiparallel conformation, where the reactive carbon atoms are in proximity, is competent for photocyclization.[2][3]

  • Closed-Ring Isomer (1c): Upon irradiation with UV light (e.g., 313-365 nm), the antiparallel open isomer undergoes a 6π-electrocyclization, forming a new carbon-carbon single bond. This creates a fused ring system and extends the conjugated π-electron system across the entire molecular core. This extended conjugation results in a significant bathochromic shift (a shift to longer wavelengths), causing the appearance of a strong, broad absorption band in the visible spectrum and rendering the molecule colored.[3][5]

The reverse reaction, or cycloreversion, is triggered by irradiating the closed-ring isomer with visible light corresponding to its new absorption band (e.g., >500 nm). This process breaks the newly formed C-C bond, regenerating the colorless open-ring isomer and completing the cycle. A key advantage of diarylethenes is that the closed-ring form is typically thermally stable, meaning the reverse reaction does not occur spontaneously at ambient temperatures, making them ideal for applications requiring long-term information storage.[1]

G Open Open Isomer (1o) (Colorless, UV Absorbing) Antiparallel Conformation Closed Closed Isomer (1c) (Colored, Visible Absorbing) Rigid, Planar Open->Closed UV Light (Cyclization) Parallel Open Isomer (1o) (Colorless, UV Absorbing) Parallel Conformation (Non-reactive) Open->Parallel Conformational Equilibrium Closed->Open Visible Light (Cycloreversion)

Figure 1: Reversible photoisomerization pathway of the diarylethene.

The photocyclization can proceed from either the singlet or triplet excited state. While the singlet pathway is often very fast (sub-picosecond), the triplet pathway, which can be populated via intersystem crossing or by sensitization, can also be efficient.[5][6] Understanding the operative excited state is crucial, as side reactions leading to photodegradation (fatigue) predominantly occur from the singlet excited state.[5]

Synthesis of the Core Structure

The synthesis of 3,4-disubstituted maleimides is a well-established field in organic chemistry.[7][8][9] A common and effective strategy for preparing the title compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 3-halothiophene derivative and a suitable organometallic partner, or by coupling two thienyl units to a 3,4-dihalomaleimide.

A plausible synthetic workflow is outlined below. This approach offers modularity, allowing for the synthesis of various derivatives by simply changing the starting thiophene.

G cluster_0 Synthesis Workflow Thiophene 2,5-Dimethyl-3- bromothiophene Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Thiophene->Coupling Maleimide N-Substituted 3,4-Dichloromaleimide Maleimide->Coupling Product Target Molecule: 3,4-bis(2,5-dimethyl-3-thienyl) -1H-pyrrole-2,5-dione Coupling->Product G cluster_0 Quantum Yield Determination Workflow Calibrate 1. Calibrate Photon Flux (I₀) of Light Source Prepare 2. Prepare Dilute Sample (Abs < 0.1 at λ_irr) Calibrate->Prepare Irradiate 3. Irradiate Sample in Spectrometer & Record Spectra vs. Time Prepare->Irradiate Analyze 4. Plot Absorbance vs. Time & Determine Initial Rate Irradiate->Analyze Calculate 5. Calculate Quantum Yield (Φ) Analyze->Calculate

Sources

Methodological & Application

Protocol for Suzuki cross-coupling synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly conjugated, heteroaryl-substituted maleimides—specifically 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- —presents unique chemoselective challenges. These molecules are highly valued as precursors for photochromic diarylethenes and selective kinase inhibitors.

As an Application Scientist, designing a protocol for this molecule requires navigating the inherent incompatibilities between the maleimide core and palladium catalysis. This guide outlines a field-proven, three-step synthetic architecture designed to bypass catalyst poisoning and yield a highly pure product.

Strategic Design & Mechanistic Rationale

The direct Suzuki-Miyaura cross-coupling of unprotected 3,4-dibromomaleimide with 2,5-dimethyl-3-thienylboronic acid is notoriously inefficient. The acidic imide N-H proton readily poisons the palladium catalyst and induces undesired ring-opening side reactions under the basic conditions required for transmetalation [[1]]([Link]).

To circumvent this, we employ a Protection-Coupling-Hydrolysis-Ammonolysis sequence:

  • Coupling: We utilize N-benzyl-3,4-dibromomaleimide as the starting scaffold. The benzyl group protects the imide nitrogen, allowing the Suzuki-Miyaura coupling to proceed with high turnover frequencies .

  • Hydrolysis: Standard deprotection of an N-benzyl group requires hydrogenolysis (Pd/C, H₂). However, the sulfur atoms in the newly attached thienyl rings act as potent catalyst poisons, rendering hydrogenolysis impossible. Instead, we perform a base-catalyzed hydrolysis to open the maleimide ring, followed by acidic dehydration to form the corresponding maleic anhydride.

  • Ammonolysis: The anhydride is reacted with ammonium acetate in glacial acetic acid to reconstruct the ring, yielding the target unprotected 1H-maleimide.

Workflow A N-benzyl-3,4-dibromomaleimide (Starting Material) B Suzuki-Miyaura Coupling Pd(PPh3)4, CsF, 1,4-Dioxane A->B C N-benzyl-bis(thienyl)maleimide (Intermediate 1) B->C D Base Hydrolysis KOH, EtOH/H2O, Reflux C->D E Bis(thienyl)maleic anhydride (Intermediate 2) D->E F Ammonolysis NH4OAc, AcOH, Reflux E->F G 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- (Final Product) F->G

Three-step synthetic workflow for 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-.

Quantitative Reaction Parameters

StepReactionKey ReagentsCatalyst / BaseTemp / TimeExpected Yield
1 Suzuki CouplingN-benzyl-3,4-dibromomaleimide (1.0 eq), Thienylboronic acid (2.5 eq)Pd(PPh₃)₄ (5 mol%), CsF (4.0 eq)90 °C, 12 h85 – 92%
2 HydrolysisN-benzyl-bis(thienyl)maleimide (1.0 eq)KOH (10.0 eq), HCl (Workup)100 °C, 4 h~90%
3 AmmonolysisBis(thienyl)maleic anhydride (1.0 eq), NH₄OAc (10.0 eq)Acetic acid (Solvent)110 °C, 3 h80 – 88%

Step-by-Step Experimental Workflow

Step 1: Suzuki-Miyaura Cross-Coupling

Causality Note: Cesium fluoride (CsF) is selected over carbonate bases because the fluoride ion specifically activates the boronic acid via a highly reactive fluoroborate complex, facilitating transmetalation without requiring harsh alkaline conditions that could prematurely open the maleimide ring .

  • Preparation: In an oven-dried Schlenk flask, combine N-benzyl-3,4-dibromomaleimide (10.0 mmol), 2,5-dimethyl-3-thienylboronic acid (25.0 mmol), and CsF (40.0 mmol).

  • Degassing: Add 1,4-dioxane (50 mL) and deionized water (10 mL). Sparge the mixture with ultra-pure Argon for 15 minutes. Rigorous oxygen exclusion is critical to prevent oxidative homocoupling of the boronic acid.

  • Catalysis: Quickly add Pd(PPh₃)₄ (0.5 mmol) under a positive Argon stream. Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation (In-Process): The reaction will transition from a pale suspension to a deep orange/red solution as the highly conjugated bis(thienyl) system forms. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the starting material and the appearance of a highly UV-active, brightly fluorescent product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate N-benzyl-3,4-bis(2,5-dimethyl-3-thienyl)maleimide .

SuzukiCycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex TransMet Transmetalation PdII->TransMet PdII_TM Pd(II) Transmet. RedElim Reductive Elimination PdII_TM->RedElim OxAdd->PdII Ar-Br TransMet->PdII_TM Boronic Acid RedElim->Pd0 Product Coupled Product RedElim->Product

Generalized Suzuki-Miyaura catalytic cycle demonstrating cross-coupling mechanics.

Step 2: Base-Catalyzed Hydrolysis to Anhydride
  • Ring Opening: Dissolve the N-benzyl maleimide intermediate (8.0 mmol) in ethanol (40 mL). Add an aqueous solution of KOH (80.0 mmol in 20 mL H₂O).

  • Reflux: Heat the mixture to reflux (100 °C bath) for 4 hours.

  • Self-Validation (In-Process): The organic phase will gradually dissolve into the aqueous phase as the ring opens to form the highly water-soluble dipotassium maleate salt.

  • Acidic Dehydration: Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 1. Stir at room temperature for 1 hour to drive the dehydration of the diacid into the anhydride.

  • Workup: Extract with dichloromethane (3 x 50 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione as a crystalline solid.

Step 3: Ammonolysis to 1H-Maleimide
  • Condensation: Dissolve the anhydride (7.0 mmol) in glacial acetic acid (30 mL). Add ammonium acetate (70.0 mmol).

  • Cyclodehydration: Reflux the mixture at 110 °C for 3 hours. The ammonium acetate acts as an ammonia donor, forming a ring-opened amic acid intermediate which thermally cyclodehydrates in the acidic medium.

  • Workup: Cool the mixture and pour it into ice water (150 mL). The target product will precipitate. Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- .

Analytical Characterization & Validation

To ensure the integrity of the self-validating system, verify the final product against the following spectroscopic benchmarks:

  • FTIR: The successful conversion from anhydride to 1H-maleimide is definitively marked by the disappearance of the anhydride C=O stretch (~1760 cm⁻¹) and the appearance of a sharp imide N-H stretch at ~3200 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet of the imide N-H proton at ~10.5 ppm . The thienyl methyl groups will appear as distinct singlets at ~2.0 ppm and ~2.3 ppm, while the thienyl aromatic proton will appear at ~6.8 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ for C₁₆H₁₅NO₂S₂ is m/z 316.0.

Sources

Application Note: 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- in Next-Generation Optical Memory Devices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-density, ultra-fast data storage has driven the development of 3D optical memory devices. At the forefront of this materials revolution are diarylethenes (DAEs) , a class of P-type photochromic molecules. Specifically, 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- (commonly referred to as 3,4-bis(2,5-dimethyl-3-thienyl)maleimide) serves as a highly reliable, bistable molecular switch[1].

Unlike conventional inorganic storage media, this maleimide-bridged diarylethene undergoes a reversible, light-induced electrocyclic rearrangement. This application note details the mechanistic principles, synthesis protocols, and device fabrication workflows required to implement this compound as a molecular-level data storage medium.

Mechanistic Principles: The Causality of the Maleimide Bridge

To function as an optical memory unit, a molecule must exhibit two thermally stable states (bistability) that can be toggled exclusively by photons.

The Electrocyclic Rearrangement

The core mechanism of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide is a conrotatory electrocyclic ring closure[1].

  • State "0" (Open Isomer): The two thiophene rings are in a twisted, non-planar conformation. The π -conjugation is broken across the central ethene bond, rendering the molecule colorless and absorbing primarily in the UV region[2].

  • State "1" (Closed Isomer): Upon UV irradiation, a new carbon-carbon single bond forms between the reactive C2 positions of the thiophene rings. This creates a highly planar, extended π -conjugated system that absorbs strongly in the visible spectrum[3].

Why the Maleimide Core?

The choice of a maleimide bridge (1H-pyrrole-2,5-dione) over an open-chain alkene is not arbitrary. An open-chain alkene would undergo rapid cis-trans isomerization upon UV excitation, dissipating the energy and preventing ring closure. The rigid five-membered maleimide ring chemically locks the two thiophene moieties in a cis-configuration, forcing the molecule down the electrocyclization pathway[4]. Furthermore, the imide nitrogen provides an ideal synthetic handle for functionalization (e.g., attaching fluorophores for non-destructive readout) without perturbing the electronic properties of the photochromic core[5].

Photochromism Open Open Isomer (State '0') Twisted π-system UV Absorbing Closed Closed Isomer (State '1') Planar π-system Vis Absorbing Open->Closed UV Irradiation (λ < 350 nm) [WRITE PROCESS] Closed->Open Visible Light (λ > 450 nm) [ERASE PROCESS]

Caption: Reversible electrocyclic rearrangement of the maleimide-bridged diarylethene core.

Photophysical Properties & Data Presentation

For optical memory, the quantitative separation between the read, write, and erase states is critical. The table below summarizes the typical photophysical parameters of the compound in a non-polar matrix.

PropertyOpen Isomer (State "0")Closed Isomer (State "1")Application Relevance
λmax​ (Absorption) ~290 - 310 nm~520 - 540 nmEnsures distinct Write (UV) and Erase (Vis) channels.
Thermal Half-life ( 25∘C ) > 10,000 years> 10,000 yearsGuarantees long-term archival data retention[3].
Quantum Yield ( Φ ) Φo→c​≈0.45 Φc→o​≈0.05 High write efficiency; lower erase yield prevents accidental data loss[3].
Fatigue Resistance > 104 cycles> 104 cyclesEnables rewritable media capabilities without chemical degradation[6].
Response Time < 10 picoseconds< 10 picosecondsAllows for ultra-high-speed data writing and erasure[1].

Synthesis Protocol: 3,4-bis(2,5-dimethyl-3-thienyl)maleimide

This protocol utilizes a one-pot, palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Grignard routes as it tolerates the electrophilic imide carbonyls and yields high purity material necessary for optical applications[5][7].

Reagents & Materials:

  • 3,4-dibromomaleimide (1.0 equiv)

  • 2,5-dimethyl-3-thienylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv)

  • Sodium carbonate ( Na2​CO3​ ) (2.0 M aqueous solution)

  • Degassed Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • System Purging: Charge a flame-dried Schlenk flask with 3,4-dibromomaleimide and 2,5-dimethyl-3-thienylboronic acid. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst, which would halt the catalytic cycle.

  • Solvent Addition: Inject the degassed Toluene/Ethanol mixture, followed by the 2.0 M Na2​CO3​ solution.

  • Catalyst Introduction: Add Pd(PPh3​)4​ rapidly under a positive stream of Argon.

  • Reflux: Heat the biphasic mixture to 90∘C and stir vigorously for 12-16 hours. Validation: The reaction progress can be monitored by TLC (Hexane/Ethyl Acetate 7:3). The product spot will turn blue/purple upon exposure to a 254 nm UV lamp due to localized photochromism.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and wash with brine. Dry the organic layer over anhydrous MgSO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography. Recrystallize from Hexane/Chloroform to yield pale yellow crystals of the open isomer.

Device Fabrication: DAE-Doped Polymer Thin Films

To function as a memory device, the DAE must be dispersed in a solid-state matrix. Poly(methyl methacrylate) (PMMA) is the industry standard due to its high optical transparency and amorphous nature, which provides the "free volume" required for the DAE to undergo geometric changes during ring closure[1].

Protocol for Spin-Coating Active Layers:

  • Matrix Preparation: Dissolve PMMA (Mw ~120,000) in spectroscopic grade Toluene to create a 10% wt/v solution.

  • Doping: Add the synthesized 3,4-bis(2,5-dimethyl-3-thienyl)maleimide to the PMMA solution at a concentration of 5% wt/wt relative to the polymer. Stir in the dark for 2 hours.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Particulate matter will cause light scattering during the laser writing process, leading to data read errors and noise.

  • Spin Coating: Dispense 100 µL of the solution onto a pre-cleaned glass substrate. Spin at 500 RPM for 5 seconds (spread cycle), followed by 2000 RPM for 30 seconds (thinning cycle).

  • Annealing: Bake the film on a hotplate at 80∘C for 1 hour to drive off residual solvent and lock the DAE molecules into the rigid matrix.

Optical Memory Operations & Non-Destructive Readout (NDR)

The most significant challenge in photochromic memory is Non-Destructive Readout (NDR) . If the data is read using the same UV or Visible wavelengths used to write or erase, the act of reading will gradually destroy the data.

To circumvent this, researchers utilize the Refractive Index ( Δn ) change that accompanies the structural transition. Because the closed form has a highly extended π -system, its polarizability—and thus its refractive index—is significantly higher than the open form.

  • Writing (Data Input): A tightly focused 300 nm UV laser (or a two-photon 600 nm pulsed IR laser for 3D volumetric storage) is directed at a specific voxel, converting the DAE to the closed state (Binary "1").

  • Reading (Data Query): A >800 nm Near-Infrared (NIR) laser is passed through the film. Neither isomer absorbs at this wavelength (preventing erasure), but the phase of the light shifts as it passes through the higher-refractive-index closed isomer. This phase shift is detected via a phase-contrast optical setup.

  • Erasing (Data Deletion): A broad-beam 532 nm visible laser irradiates the film, triggering cycloreversion and resetting the matrix to the open state (Binary "0").

OpticalMemory Init Unwritten Matrix DAE (Open) Write Focal UV Laser (Write Process) Init->Write Input Data Store Data Voxel DAE (Closed) Write->Store Cyclization Read Phase-Contrast IR (Non-Destructive Read) Store->Read Query Erase Visible Laser (Erase Process) Store->Erase Delete Read->Store Signal Output Erase->Init Cycloreversion

Caption: Data lifecycle and non-destructive readout workflow in a DAE-based optical memory device.

References

  • Irie, M. (2000). Diarylethene Molecular Photoswitches: optical memory media and optical switch elements. E-bookshelf.de. Available at:[Link]

  • Yam, V. W. W., & Ko, C. C. (2010). US7755826B2 - Photochromic diarylethene-containing coordination compounds and the production thereof. Google Patents.
  • Irie, M. (2000). Photochromism of diarylethene molecules and crystals. ResearchGate. Available at:[Link]

  • Herder, M., et al. (2015). Basic enemies of photochromism: irreversible transformation of fluorinated diarylethenes to polyenic enamines and enols. KOPS (University of Konstanz). Available at: [Link]

  • Jacquemin, D., et al. (2009). Theoretical Study of Photochromic Compounds. 1. Bond Length Alternation and Absorption Spectra for the Open and Closed Forms of 29 Diarylethene Derivatives. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • Krayushkin, M. M., et al. (2004). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. ResearchGate. Available at:[Link]

  • Lucas, L. N., et al. (2003). Convenient Synthesis of Photochromic Symmetrical or Unsymmetrical Bis(heteroaryl)maleimides via the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at:[Link]

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Application Note: Utilizing Dithienylmaleimides for Light-Controlled Keto-Enol Tautomerization in Switchable Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Executive Summary

The precise spatiotemporal control of chemical equilibria is a cornerstone of next-generation photopharmacology and smart materials. Among photochromic scaffolds, dithienylmaleimides (DTMs) stand out due to their exceptional fatigue resistance, high quantum yields, and red-shifted absorption profiles compared to traditional perfluorocyclopentene diarylethenes [4].

This application note details the mechanistic principles and laboratory protocols for coupling the 6π-electrocyclization of DTMs to peripheral keto-enol tautomerization. By utilizing light to toggle the aromaticity and electronic conjugation of the DTM core, researchers can thermodynamically drive the keto-enol equilibrium of attached 1,3-dicarbonyl or phenol groups. This provides a robust, non-invasive mechanism to gate hydrogen-bonding capacity, enabling "ON/OFF" switchable organocatalysis and dynamic receptor binding [1, 5].

Mechanistic Causality: The Photochemical-Thermodynamic Link

To successfully implement a DTM-tautomer system, one must understand the causality between the photochemical state and the thermodynamic equilibrium.

In the ring-open state , the thiophene moieties of the DTM possess rotational freedom and localized aromaticity. This electronic isolation allows an attached β-ketoester or 1,3-dicarbonyl group to maintain its native preference—typically the enol tautomer , which is stabilized by strong intramolecular hydrogen bonding. This enol form acts as an active hydrogen-bond donor, capable of activating substrates in organocatalysis (e.g., Ring-Opening Polymerization) [3, 5].

Upon UV irradiation (typically 312–350 nm) , the DTM undergoes a rapid photocyclization. The thiophene rings lose their aromaticity, forming a rigid, extended polyene-like conjugated backbone. This massive structural and electronic rearrangement withdraws electron density from the substituent and sterically distorts the molecule, destroying the intramolecular hydrogen bond. Consequently, the thermodynamic equilibrium is forced >90% toward the inactive keto tautomer [2].

Mechanism cluster_open Ring-Open State (Flexible, Local Aromaticity) cluster_closed Ring-Closed State (Rigid, Extended Conjugation) OpenEnol Open-Enol (Active H-Bond Donor) OpenKeto Open-Keto (Inactive) OpenEnol->OpenKeto Enol Favored ClosedEnol Closed-Enol (Sterically Hindered) OpenEnol->ClosedEnol UV (312 nm) ClosedKeto Closed-Keto (Thermodynamically Stable) OpenKeto->ClosedKeto UV (312 nm) ClosedEnol->OpenEnol Vis (>420 nm) ClosedEnol->ClosedKeto Keto Favored ClosedKeto->OpenKeto Vis (>420 nm)

Thermodynamic cycle of light-controlled keto-enol tautomerization in dithienylmaleimides.

Quantitative Profiling of DTM-Tautomer Systems

To benchmark the efficacy of your synthesized DTM-switch, compare your empirical data against the standard photophysical and thermodynamic parameters outlined in Table 1 .

Table 1: Typical Photophysical and Thermodynamic Properties of a DTM-β-Ketoester Switch

PropertyRing-Open State (Catalyst ON)Ring-Closed State (Catalyst OFF)
Absorption Maximum (λ_max) ~350 nm (Colorless/Pale Yellow)~550 nm (Deep Purple/Blue)
Quantum Yield (Φ) N/A0.45 (Cyclization) / 0.05 (Reversion)
Dominant Tautomer Ratio Enol (>95%)Keto (>90%)
Catalytic Activity (k_obs) 4.2 × 10⁻² M⁻¹s⁻¹< 0.1 × 10⁻² M⁻¹s⁻¹
Intramolecular H-Bonding Intact (Active Donor)Disrupted (Inactive)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that experimental artifacts (such as solvent impurities or incomplete photostationary states) are caught before downstream assays are compromised.

Protocol A: In Situ NMR Monitoring of Light-Driven Tautomerization

Purpose: To quantify the keto-enol ratio shift upon DTM cyclization.

Expert Insight: Why use strictly anhydrous deuterated solvents (e.g., dry CDCl₃ or CD₂Cl₂)? Trace water acts as a competitive hydrogen bond donor/acceptor. It will disrupt the intramolecular H-bonding required to stabilize the enol form in the open state, artificially skewing the baseline thermodynamic equilibrium and dampening the dynamic range of your switch.

  • Sample Preparation: Dissolve 5.0 mg of the DTM-β-ketoester in 0.6 mL of anhydrous CDCl₃ under an argon atmosphere. Transfer to a quartz NMR tube.

  • Baseline Acquisition (Open State): Acquire a standard ¹H NMR spectrum.

    • Self-Validation Check: Locate the highly deshielded enol proton (typically δ 12.0–14.0 ppm). The integration of this peak versus the keto α-protons (δ 3.5–4.5 ppm) should confirm a >95% enol preference.

  • UV Irradiation: Place the quartz NMR tube in a photoreactor equipped with 312 nm lamps (e.g., 6 W). Irradiate for 3–5 minutes.

  • PSS Acquisition (Closed State): Immediately acquire a second ¹H NMR spectrum.

    • Self-Validation Check: The enol proton signal should diminish by >90%, concomitant with the rise of the keto α-proton signals. If the enol peak persists heavily, verify the power output of your UV lamp or check for protic solvent impurities.

  • Reversibility: Irradiate the tube with visible light (>420 nm, e.g., a green LED at 530 nm) for 10 minutes and re-acquire the NMR spectrum to confirm full recovery of the enol signal.

Protocol B: Light-Gated Ring-Opening Polymerization (ROP)

Purpose: To utilize the DTM-enol tautomer as a switchable hydrogen-bonding organocatalyst.

Workflow N1 1. Substrate Preparation (Dry Solvent) N2 2. UV Irradiation (312 nm, 2-5 min) N1->N2 Induce Ring Closure N3 3. NMR/UV-Vis Validation (Quantify PSS) N2->N3 Shift to Keto State N4 4. Catalytic Reaction (e.g., ROP) N3->N4 Evaluate Catalytic 'OFF' N5 5. Vis Irradiation (>420 nm) (Reset Cycle) N4->N5 Quench Reaction N5->N1 Regenerate 'ON' Enol State

Step-by-step workflow for implementing light-gated organocatalysis using DTM-tautomer switches.

Expert Insight: Why irradiate the catalyst before adding the monomer? The photostationary state (PSS) must be established prior to substrate introduction. If the monomer is present during irradiation, it may competitively absorb UV light, quench the excited state of the DTM, or undergo unwanted photochemical side reactions.

  • Catalyst Activation (ON State): In a glovebox, prepare a 0.05 M solution of the ring-open DTM catalyst in dry CH₂Cl₂. Add the monomer (e.g., L-lactide, 100 equivalents) and a basic co-catalyst if required by your specific mechanistic design.

  • Monitor "ON" Kinetics: Stir at room temperature. Take 50 µL aliquots every 30 minutes, quench with cold methanol, and analyze via GPC and ¹H NMR to determine conversion rates.

  • Catalyst Deactivation (OFF State): To halt the polymerization, irradiate the reaction vessel with 312 nm UV light for 5 minutes to force the DTM into the closed-keto state.

    • Self-Validation Check: Extract a 10 µL aliquot and dilute in CH₂Cl₂ for UV-Vis spectroscopy. The appearance of a strong absorption band at ~550 nm confirms the catalyst is in the deactivated closed state.

  • Monitor "OFF" Kinetics: Continue stirring and taking aliquots. The conversion rate should drop to near zero, proving the keto form cannot activate the monomer carbonyl via H-bonding.

  • Reactivation: Irradiate the vessel with visible light (>420 nm) for 10 minutes to regenerate the open-enol state and resume polymerization.

References

  • Xin, J., Xie, M., Lu, H., Ye, H., & You, L. (2025). Stimuli-Controlled Keto–Enol Tautomerism of Extended Unsaturated Carbonyls for Gating Photoswitching of Diarylethenes. Organic Letters. URL:[Link]

  • Lu, H., Ye, H., Zhang, M., & You, L. (2022). Photoswitchable Keto-Enol Tautomerism Driven by Light-Induced Change in Antiaromaticity. Organic Letters. URL:[Link]

  • Lvov, A. G., Yadykov, A. V., Lyssenko, K. A., Heinemann, F. W., & Shirinian, V. Z. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. Organic Letters. URL:[Link]

  • Kuzmanovic, N., et al. (2015). Functionalization of photochromic dithienylmaleimides. RSC Advances. URL:[Link]

  • Jones, A. M., et al. (2022). Recent advances in externally controlled ring-opening polymerisations. Dalton Transactions. URL:[Link]

Application Notes & Protocols for the Preparation of N-Substituted Derivatives from 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Dithienyl Maleimide Scaffold

The 1H-pyrrole-2,5-dione (maleimide) core is a cornerstone in modern chemical synthesis, prized for its versatile reactivity and presence in numerous biologically active compounds and functional materials.[1] This guide focuses on a particularly compelling maleimide derivative: 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione . The flanking 2,5-dimethylthienyl groups are not mere spectators; their electron-rich nature and steric bulk significantly influence the electronic properties, conformation, and intermolecular interactions of the central maleimide ring.

The true synthetic power of this scaffold is unlocked through the derivatization of the nitrogen atom. The N-H proton is acidic, providing a reactive handle for introducing a vast array of substituents. This N-substitution is a critical strategy for modulating the molecule's properties, such as:

  • Solubility and Bioavailability: Tailoring lipophilicity for drug development.

  • Pharmacological Targeting: Introducing moieties that interact with specific biological targets.[2][3]

  • Material Properties: Tuning photophysical characteristics for applications in organic electronics or as fluorescent probes.[1][4]

This document provides a comprehensive, field-tested protocol for the N-alkylation of this advanced maleimide scaffold, emphasizing the rationale behind the chosen methodology to empower researchers to adapt and innovate.

Synthetic Strategy: The Mitsunobu Reaction as a Tool for Precision N-Alkylation

While several methods exist for forming N-substituted imides, the Mitsunobu reaction stands out for its mild, neutral conditions and broad substrate scope, particularly for alkylating acidic N-H bonds with primary or secondary alcohols.[5][6] This makes it an ideal choice for our target transformation, avoiding the harsh conditions that could potentially degrade the sensitive thienyl rings.

Mechanistic Rationale: The reaction is a sophisticated redox-coupled process. The triphenylphosphine (PPh₃) acts as the reductant and oxygen-acceptor, while an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD), serves as the oxidant.

  • Activation: PPh₃ performs a nucleophilic attack on DIAD, forming a highly reactive phosphonium salt intermediate.

  • Proton Transfer: This intermediate is a strong base that deprotonates the acidic maleimide N-H (pKa ≈ 8-10), forming an imide anion. Simultaneously, it protonates the alcohol, priming it for activation.

  • O-Alkylation of Phosphonium Ion: The alcohol's oxygen atom attacks the activated phosphorus atom, forming an alkoxyphosphonium salt. This step brilliantly converts the alcohol's hydroxyl group—a notoriously poor leaving group—into an excellent one.

  • Sₙ2 Displacement: The nucleophilic imide anion, formed in step 2, attacks the carbon of the activated alcohol in a classic Sₙ2 fashion. This step proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a key feature of the Mitsunobu reaction.[7] The driving force is the formation of the extremely stable triphenylphosphine oxide (TPPO) byproduct.

G cluster_activation Activation Phase cluster_reaction Core Reaction PPh3 PPh₃ DIAD DIAD PPh3->DIAD Nucleophilic Attack Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OR] DIAD->Betaine Maleimide Maleimide (R'₂NH) Betaine->Maleimide Deprotonation Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Betaine->Alkoxyphosphonium Imide_Anion Imide Anion (R'₂N⁻) Maleimide->Imide_Anion Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium Activation Imide_Anion->Alkoxyphosphonium SN2 Attack Product N-Alkylated Maleimide (R'₂N-R) Alkoxyphosphonium->Product TPPO TPPO (Ph₃P=O) Alkoxyphosphonium->TPPO

Caption: Simplified Mitsunobu reaction pathway for N-alkylation.

Detailed Experimental Protocol

This protocol outlines the N-alkylation of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione with a generic alcohol (R-OH).

Core Requirements:

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can consume the activated intermediates. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be run under nitrogen or argon to prevent oxidation and reaction with atmospheric moisture.

Materials & Reagents:

ReagentM.W.EquivalentsPurpose
3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione329.471.0Starting Material
Alcohol (R-OH)Variable1.1 - 1.3Alkylating Agent
Triphenylphosphine (PPh₃)262.291.5Reductant / Activator
Diisopropyl azodicarboxylate (DIAD)202.211.5Oxidant
Anhydrous Tetrahydrofuran (THF)--Reaction Solvent
Ethyl Acetate, Hexanes--Solvents for Work-up & Chromatography
Saturated aq. NaHCO₃, Brine--Aqueous Wash Solutions
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired alcohol (1.2 eq.).

    • Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

    • Add anhydrous THF via syringe to dissolve the solids, aiming for a concentration of approximately 0.1 M with respect to the starting maleimide.

  • Reaction Execution:

    • Cool the stirred solution to 0 °C in an ice-water bath. Causality: This initial cooling helps to control the exothermic reaction that occurs upon addition of DIAD, preventing potential side reactions.

    • Using a syringe, add DIAD (1.5 eq.) dropwise to the cold solution over 10-15 minutes. A color change and the formation of a white precipitate (the reduced DIAD byproduct) are typically observed.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting maleimide.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic solution sequentially with saturated aqueous NaHCO₃ (to remove any acidic residues) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product will contain triphenylphosphine oxide (TPPO), a major byproduct. Purify the residue using flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for separating the desired product from TPPO and other byproducts.

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the final N-substituted product.

Validation and Characterization

A successful synthesis must be confirmed through rigorous analytical methods.

Expected Characterization Data:

TechniqueStarting Material (N-H)Product (N-R)
¹H NMR Broad singlet for N-H proton (typically δ 8.0-9.0 ppm).Disappearance of the N-H singlet. Appearance of new signals corresponding to the R-group.
¹³C NMR Signals for the dithienyl maleimide core.Additional signals corresponding to the carbons of the new N-alkyl substituent.
Mass Spec. Molecular ion peak at m/z corresponding to C₁₇H₁₅NO₂S₂.Molecular ion peak corresponding to the mass of the starting material + R - H.
FT-IR Characteristic N-H stretch (~3200 cm⁻¹).Absence of the N-H stretching band.

Trustworthiness: Critical Parameters for Success

This protocol's reliability hinges on careful attention to several key factors:

  • Purity of Reagents: Use high-purity PPh₃ and DIAD. Old or degraded DIAD can significantly lower yields.

  • Stoichiometry: While slight excesses of the alcohol, PPh₃, and DIAD are used to drive the reaction to completion, large excesses can complicate purification.

  • TLC Monitoring: This is non-negotiable. It is the only reliable way to determine when the reaction is complete and to guide the purification process effectively. A typical mobile phase is 30% Ethyl Acetate / 70% Hexanes. The product will be less polar than the starting material.

  • Purification Strategy: TPPO can be challenging to remove. If it co-elutes with the product, alternative purification methods like crystallization or using a modified, more easily separable phosphine reagent may be considered for future syntheses.

Conclusion

The N-alkylation of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione via the Mitsunobu reaction is a highly reliable and versatile method for generating novel derivatives. It offers a mild and efficient pathway to a diverse chemical library, enabling researchers in drug discovery and materials science to systematically investigate structure-activity and structure-property relationships. By understanding the mechanistic underpinnings and adhering to the critical parameters outlined in this guide, scientists can confidently employ this protocol to advance their research objectives.

References

  • Substituted maleimide‐based materials in drug delivery applications. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013.
  • Muccioli, G. G., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4808-4816.
  • Sheard, L. K., et al. (2023).
  • Woznicka, E., et al. (2021).
  • Kalgutkar, A. S., et al. (1996). Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases. Journal of Medicinal Chemistry, 39(8), 1692-1703.
  • Mitsunobu reaction. (2024). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Morais, M., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical cascade reaction. Frontiers in Chemistry, 10, 1069351.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]

  • Kumar, A., & Rawat, A. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry, 5(2), 1085-1126.
  • Steinkopf, W., Poulsson, I., & Herdey, O. (1938). Studien in der Thiophenreihe. L. Über Di-(methyl-thienyl)-methane und -äthane und über einige ihrer Derivate. Justus Liebigs Annalen der Chemie, 536(1), 128-137.
  • Gomaa, M. A.-M. (2018). 3,4-Disubstituted maleimides: synthesis and biological activity. Chemistry of Heterocyclic Compounds, 54(2), 103-113.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved March 23, 2026, from [Link]

  • Mohammed, Y. S., & Mustapha, A. N. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Scientific Reports, 13(1), 19472.
  • Zare, A., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1770-1778.
  • Dembinski, R. (2004). The Mitsunobu Reaction. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 117-156). Elsevier.
  • Walerzak, B., et al. (2019).

Sources

Designing Photoswitchable Catalysts with 3,4-bis(2,5-dimethyl-3-thienyl)maleimide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Light to Control Catalysis

In the quest for precise control over chemical reactions, photoswitchable catalysts have emerged as a powerful tool, allowing for the modulation of catalytic activity with spatiotemporal precision using light as a non-invasive external stimulus.[1][2] This guide focuses on a particularly robust class of photoswitches, the dithienylethenes (DTEs), and specifically explores the design, synthesis, and application of catalysts based on the 3,4-bis(2,5-dimethyl-3-thienyl)maleimide scaffold.

DTEs, such as the maleimide derivative at the core of this guide, exhibit remarkable photochromism, reversibly converting from a flexible, non-conjugated open form to a rigid, conjugated closed form upon irradiation with UV light.[3] This process can be reversed with visible light, allowing for multiple "on-off" cycles. The key to their application in catalysis lies in the significant structural and electronic changes that accompany this photoisomerization. By strategically incorporating this photoswitchable unit into a catalyst's structure, one can modulate its steric environment or electronic properties, thereby controlling its interaction with substrates and, consequently, its catalytic activity.[3][4]

The 3,4-bis(2,5-dimethyl-3-thienyl)maleimide system is particularly attractive due to its thermal stability in both isomeric forms and its high fatigue resistance, meaning it can be switched back and forth numerous times with minimal degradation.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of this photoswitch, its integration into a catalytic system, and its application in a representative chemical transformation.

Photochemical Properties and Mechanism of Action

The photoswitching of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide is a reversible electrocyclization reaction. The open isomer, upon absorption of UV light, undergoes a conrotatory 6π-electrocyclization to form the closed isomer. This process is accompanied by a significant change in the molecule's electronic structure, leading to the appearance of a new absorption band in the visible region, which is responsible for the colored state of the closed form. The reverse reaction, the ring-opening, is induced by irradiation with visible light.

The dimethyl substitution on the thiophene rings is crucial as it prevents oxidation and ensures the thermal stability of the closed isomer.[5] The efficiency of this photoswitching is quantified by the photocyclization quantum yield, which can be influenced by factors such as solvent polarity.[6]

Diagram of Photoswitching Mechanism

G cluster_open Open Isomer cluster_closed Closed Isomer Open 3,4-bis(2,5-dimethyl-3-thienyl)maleimide (Colorless) Closed Cyclized Isomer (Colored) Open->Closed UV Light (e.g., 365 nm) Closed->Open Visible Light (e.g., >500 nm)

Caption: Reversible photoisomerization of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide.

Synthesis of the Photoswitchable Core: 3,4-bis(2,5-dimethyl-3-thienyl)maleimide

The synthesis of the target maleimide can be achieved through a multi-step process, starting with the preparation of a key intermediate, 2,5-dimethyl-3-thienylboronic acid, followed by a palladium-catalyzed cross-coupling reaction.

Protocol 1: Synthesis of 2,5-dimethyl-3-thienylboronic acid

This protocol is adapted from established methods for the synthesis of thienylboronic acids.[7][8]

Materials:

  • 3-Bromo-2,5-dimethylthiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromo-2,5-dimethylthiophene (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude 2,5-dimethyl-3-thienylboronic acid, which can be purified by recrystallization.

Protocol 2: Synthesis of N-substituted-3,4-bis(2,5-dimethyl-3-thienyl)maleimide

This protocol utilizes a Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

  • 3,4-Dihalo-maleimide (e.g., 3,4-dibromo-N-benzylmaleimide)

  • 2,5-dimethyl-3-thienylboronic acid (from Protocol 1)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., aqueous Na2CO3 or K2CO3)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a Schlenk flask, add the 3,4-dihalo-maleimide (1 equivalent), 2,5-dimethyl-3-thienylboronic acid (2.2 equivalents), palladium catalyst (e.g., 3-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent and the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3,4-bis(2,5-dimethyl-3-thienyl)maleimide.

Diagram of Synthetic Workflow

G cluster_protocol1 Protocol 1: Boronic Acid Synthesis cluster_protocol2 Protocol 2: Suzuki-Miyaura Coupling A 3-Bromo-2,5-dimethylthiophene B Lithiation with n-BuLi A->B C Borylation with Triisopropyl borate B->C D Acidic Workup C->D E 2,5-dimethyl-3-thienylboronic acid D->E G Pd-catalyzed Cross-Coupling E->G F 3,4-Dihalo-maleimide F->G H Purification G->H I 3,4-bis(2,5-dimethyl-3-thienyl)maleimide H->I

Caption: Workflow for the synthesis of the photoswitchable maleimide core.

Characterization of the Photoswitch

Thorough characterization is essential to confirm the identity and purity of the synthesized photoswitch.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons on the thiophene rings, the thiophene ring protons, and the protons of the N-substituent. The chemical shifts will vary slightly between the open and closed isomers due to changes in the electronic environment. For the unsubstituted maleimide, a characteristic singlet for the two equivalent olefinic protons is expected around 6.7 ppm.[9]
¹³C NMR Resonances for the carbonyl carbons of the maleimide, the olefinic carbons, and the carbons of the thiophene rings and the N-substituent.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the synthesized compound.
UV-Vis Spectroscopy The open isomer will show absorption in the UV region. Upon irradiation with UV light, a new absorption band will appear in the visible region, corresponding to the closed isomer. The isosbestic points should be observed during the photoisomerization process.

Application in Photoswitchable Catalysis: A Case Study in Stille Coupling

The modulation of a catalyst's electronic properties is a powerful strategy for controlling its activity. By incorporating the 3,4-bis(2,5-dimethyl-3-thienyl)maleimide photoswitch into a ligand for a transition metal catalyst, the ligand's electron-donating or -withdrawing ability can be altered upon photoisomerization. This, in turn, affects the electron density at the metal center and its catalytic performance. A prime example is the use of photoswitchable phosphine ligands in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][4]

Conceptual Design of a Photoswitchable Catalyst

A photoswitchable phosphine ligand can be designed where the dithienylethene unit is part of the ligand backbone. In the open state, the two thiophene rings can rotate freely, and the electronic communication between the phosphine group on one ring and a substituent on the other is minimal. Upon photocyclization to the closed, planar form, a conjugated system is formed, allowing for electronic communication. If an electron-withdrawing group is present, the phosphine ligand becomes more electron-poor in the closed state, which can significantly impact the catalytic cycle of a palladium-catalyzed reaction.[4]

Diagram of Catalytic Control

G cluster_catalyst Photoswitchable Catalyst cluster_reaction Catalytic Reaction Open_Cat Open Isomer Catalyst (e.g., 'OFF' State) Closed_Cat Closed Isomer Catalyst (e.g., 'ON' State) Open_Cat->Closed_Cat UV Light Closed_Cat->Open_Cat Visible Light Reactants Reactants Products_Slow Products (Slow) Reactants->Products_Slow Catalyzed by Open Isomer Products_Fast Products (Fast) Reactants->Products_Fast Catalyzed by Closed Isomer

Caption: Principle of controlling a catalytic reaction with a photoswitchable catalyst.

Protocol 3: Photoswitchable Palladium-Catalyzed Stille Coupling

This protocol provides a general framework for investigating the photoswitchable catalysis of a Stille reaction.[3][4]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Organostannane (e.g., tributyl(vinyl)tin)

  • Palladium precursor (e.g., Pd2(dba)3)

  • Photoswitchable phosphine ligand (synthesized by incorporating the maleimide photoswitch)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Internal standard for reaction monitoring (e.g., mesitylene)

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., >500 nm LED or filtered lamp)

  • NMR tubes or reaction vials suitable for irradiation

Procedure:

Preparation of the Catalyst:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and the photoswitchable phosphine ligand in the chosen solvent. The Pd:ligand ratio will depend on the specific ligand design (e.g., 1:2 for monodentate ligands).

Reaction Setup: 2. In an NMR tube or a reaction vial, add the aryl halide (1 equivalent), the organostannane (1.1-1.2 equivalents), and the internal standard. 3. Add the required volume of the catalyst stock solution (typically 1-5 mol% Pd). 4. Seal the NMR tube or vial under an inert atmosphere.

Photoswitching and Reaction Monitoring: 5. "Dark" or "Open Isomer" Reaction: Run the reaction in the dark at the desired temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the conversion to the product. 6. "UV-Irradiated" or "Closed Isomer" Reaction: Prepare an identical reaction mixture. Before starting the reaction, irradiate the solution with UV light (e.g., 365 nm) to convert the catalyst to its closed, "on" or "off" state. The irradiation time should be sufficient to reach the photostationary state, which can be predetermined by UV-Vis spectroscopy. Run the reaction under the same conditions as the "dark" reaction, while continuously or intermittently irradiating with UV light. Monitor the reaction progress as before. 7. Reversibility Check: After a certain period of reaction under UV light, switch to visible light irradiation (>500 nm) to convert the catalyst back to its open form. Continue to monitor the reaction rate to observe if it reverts to the initial "dark" rate.

Data Analysis: 8. Plot the concentration of the product versus time for each condition (dark, UV, and visible light). 9. Calculate the initial reaction rates from the slopes of these plots to quantify the change in catalytic activity.

Expected Results and Data Interpretation

The successful implementation of a photoswitchable catalytic system should demonstrate a significant difference in the reaction rate between the "dark" (or visible light-irradiated) and the UV-irradiated states.

Table of Representative Photochemical and Catalytic Data

Parameter Open Isomer Closed Isomer Reference
λmax (in hexane) ~350-420 nm~500-580 nm[10]
Molar Absorptivity (ε) Varies with specific structureVaries with specific structure
Photocyclization Quantum Yield (Φc) 0.03 - 0.3 (solvent dependent)-[6][10]
Photoreversion Quantum Yield (Φo) -0.03 - 0.13[10]
Stille Coupling Rate (example) k_open (e.g., "OFF" state)k_closed (e.g., "ON" state)[4]
Rate Modulation (k_closed / k_open) -Can be > 1 or < 1[4]

The ratio of the reaction rates (k_closed / k_open) provides a quantitative measure of the photoswitching efficiency of the catalyst. Depending on the design of the ligand and the reaction mechanism, the closed isomer could be either more or less active than the open isomer, leading to either photo-acceleration or photo-deceleration of the reaction.

Conclusion and Future Outlook

The 3,4-bis(2,5-dimethyl-3-thienyl)maleimide scaffold provides a robust and versatile platform for the design of photoswitchable catalysts. The protocols and principles outlined in this guide offer a starting point for researchers to synthesize and implement these advanced catalytic systems. The ability to control chemical reactions with light opens up exciting possibilities in various fields, from fine chemical synthesis and polymer science to the development of "smart" materials and targeted drug activation. Future research in this area will likely focus on developing catalysts with even greater rate modulation, expanding the scope of reactions that can be controlled by light, and applying these systems to more complex biological environments.

References

  • Branda, N. R. (2005). Photoswitchable Catalysis with Dithienylethenes.
  • Majee, D., & Presolski, S. (2021). Dithienylethene-Based Photoswitchable Catalysts: State of the Art and Future Perspectives.
  • Simeth, A., et al. (2024). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry, 63(17), 7869–7880.
  • Ohsumi, M., et al. (2008). Photocyclization reaction of a diarylmaleimide derivative in polar solvents.
  • Feringa, B. L. (2001). In Control of Catalysis. Accounts of Chemical Research, 34(6), 504-513.
  • Gronowitz, S. (1974). A novel and convenient synthesis of 3-thienylboronic acid. Journal of Organometallic Chemistry, 73(1), 15-19.
  • Hecht, S., & Feringa, B. L. (2004). Reversible Control of a Catalytic Reaction by Light.
  • Ishida, K., et al. (2011). A simple and efficient synthesis of 2-thienyl and 3-thienylboronic acids and their pinacol esters. Tetrahedron Letters, 52(28), 3591-3594.
  • Leroux, F. R., et al. (2007). Convenient Synthesis of Photochromic Symmetrical or Unsymmetrical Bis(heteroaryl)maleimides via the Suzuki–Miyaura Cross-Coupling Reaction. Tetrahedron, 63(38), 9482-9476.
  • Krayushkin, M. M., et al. (2004). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. Russian Chemical Bulletin, 53(10), 2338–2340.
  • Bielawski, C. W., et al. (2012). Photoswitchable Organocatalysis: Using Light To Modulate the Catalytic Activities of N-Heterocyclic Carbenes. Journal of the American Chemical Society, 134(31), 12693–12699.
  • Uchida, K., et al. (2006). Thermally Irreversible Photochromic Systems. Reversible Photocyclization of 2-(1-Benzothiophen-3-yl)-3-(2 or 3-thienyl)maleimide Derivatives. Bulletin of the Chemical Society of Japan, 79(2), 295-302.
  • Park, K. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 276, 169-178.
  • Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins.
  • AAT Bioquest. (2017, June 1).
  • Irie, M., et al. (1995). Single-Crystalline Photochromism of a Diarylethene, Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. The Journal of Organic Chemistry, 60(25), 8264–8267.
  • Kawai, T., et al. (2011). A general and practical protocol for the synthesis of diarylethenes via Suzuki–Miyaura coupling.
  • Organic Syntheses. (n.d.). Suzuki-Miyaura Coupling.
  • Kristensen, J. L., et al. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses Procedure.
  • ChemicalBook. (n.d.). Maleimide(541-59-3) 1H NMR spectrum.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Maleimide.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). (2,5-Dimethylthiophen-3-yl)boronic acid.
  • MDPI. (2023, February 23). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network.
  • Frontiers. (n.d.).
  • MDPI. (2024, June 24). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines.
  • MDPI. (2024, October 16).
  • The Hebrew University of Jerusalem. (2010, May 3). Efficient preparation of photoswitchable dithienylethene-linker-conjugates by palladium-catalyzed coupling reactions of terminal alkynes with thienyl chlorides and other aryl halides.

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Application Note: Palladium-Catalyzed Cross-Coupling of Mucobromic Acid to Yield Dithienylmaleimides

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Context

Dithienylmaleimides are highly privileged scaffolds in modern chemistry, serving as the core structural motif for advanced photochromic materials (e.g., photoswitches, fluorophores) and potent pharmacological agents, including selective kinase inhibitors. Synthesizing these complex, sterically hindered molecules requires a robust and atom-economical approach.

Mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) is an ideal, cost-effective C4 building block for this purpose. It features a masked aldehyde, a carboxylic acid equivalent, and an electron-deficient dibromoalkene. However, functionalizing both bromine positions via Suzuki-Miyaura cross-coupling presents significant synthetic challenges. The first oxidative addition is generally rapid, but the second is often severely retarded by the steric bulk of the newly installed thienyl group and the altered electronic profile of the intermediate.

This application note details field-proven methodologies to overcome these barriers, providing self-validating protocols for the efficient synthesis of dithienylmaleimides from mucobromic acid.

Mechanistic Pathways & Strategic Design

As a Senior Application Scientist, selecting the correct synthetic sequence is paramount to maximizing yield and minimizing purification bottlenecks. There are two primary pathways to reach the dithienylmaleimide target from mucobromic acid:

  • Pathway A (Direct Coupling): Direct palladium-catalyzed Suzuki cross-coupling on mucobromic acid yields a hemiacylal intermediate. Because mucobromic acid and its intermediates are highly polar and exhibit poor solubility in standard organic solvents,1 demonstrated that Phase Transfer Catalysis (PTC) is strictly required. The biphasic system ensures a continuous supply of the base and boronic acid at the organic interface, driving the sluggish second coupling. The hemiacylal is subsequently oxidized to the anhydride and aminated.

  • Pathway B (Pre-Amination): A higher-yielding alternative involves pre-functionalizing mucobromic acid into an N-substituted 3,4-dibromomaleimide prior to coupling. As highlighted by2, utilizing Cesium Fluoride (CsF) as the base is the causal factor for success here. The fluoride ion strongly coordinates to the thienylboronic acid, forming a highly reactive fluoroborate species that rapidly undergoes transmetalation, effectively overcoming the steric hindrance of the first thienyl insertion.

SyntheticPathways cluster_A Pathway A: Direct Suzuki Coupling cluster_B Pathway B: Pre-Amination MA Mucobromic Acid (C4 Synthon) IntA1 3,4-Dithienyl-5-hydroxy furan-2(5H)-one MA->IntA1 Thienylboronic Acid Pd-Catalyst, PTC IntB1 Dibromomaleic Anhydride MA->IntB1 HNO3 Oxidation IntA2 Dithienylmaleic Anhydride IntA1->IntA2 KMnO4 Oxidation Product Dithienylmaleimide (Target Scaffold) IntA2->Product R-NH2 Condensation IntB2 N-Substituted 3,4-Dibromomaleimide IntB1->IntB2 R-NH2 Condensation IntB2->Product Thienylboronic Acid Pd-Catalyst, CsF

Caption: Divergent synthetic pathways from mucobromic acid to dithienylmaleimides.

Comparative Data & Optimization

To design a scalable process, one must evaluate the efficiency of the cross-coupling step across different substrates. The table below summarizes the quantitative optimization data derived from established literature parameters.

EntrySubstrateCatalystBase / AdditiveSolventYield (%)Strategic Advantage
1Mucobromic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / TEBA (PTC)Toluene/H₂O32Shortest linear sequence; avoids early amination.
2N-Substituted 3,4-dibromomaleimidePd(PPh₃)₄ (5 mol%)CsFDioxane80–90High yield; CsF accelerates transmetalation.
33,4-DichloromaleimidePd(PPh₃)₄ (3 mol%)None (Indium reagent)THF75–85High atom economy; avoids boronic acid byproducts.

Note: Data synthesized from 1,2, and3.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Intermediate Pd0->OA + Mucobromic Acid (or Dibromomaleimide) TM Transmetalation Intermediate OA->TM + Thienylboronic Acid + Base (e.g., CsF) RE Reductive Elimination Intermediate TM->RE - L_n - Borate Salts RE->Pd0 Release of Mono-coupled Product Note Cycle repeats for the second bromo-substituent RE->Note

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for dithienylmaleimides.

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility. In-process controls (like specific color changes and TLC monitoring) are embedded to confirm reaction progression.

Protocol A: Synthesis of the Hemiacylal via PTC Suzuki Coupling

This protocol executes the direct coupling of mucobromic acid (Pathway A).

  • Preparation: Charge an oven-dried Schlenk flask with mucobromic acid (1.0 equiv), 2,5-dimethyl-3-thienylboronic acid (2.2 equiv), Pd(PPh₃)₄ (5 mol%), and benzyltriethylammonium chloride (TEBA, 10 mol%).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Causality: Pd(0) is highly susceptible to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reaction: Inject degassed toluene (0.2 M) and 2M aqueous Na₂CO₃ (3.0 equiv). Heat the biphasic mixture to 80 °C with vigorous stirring (≥800 rpm) for 16 hours.

  • Validation & Workup: The reaction mixture will turn dark brown. Monitor via TLC (Hexane/EtOAc 7:3). Upon consumption of mucobromic acid, cool to room temperature. Separate the organic layer, extract the aqueous phase with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to yield 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2(5H)-one.

Protocol B: Oxidation to Dithienylmaleic Anhydride

Converts the hemiacylal to the reactive anhydride precursor.

  • Reaction: Dissolve the hemiacylal from Protocol A in a 1:1 mixture of DCM and water. Add a catalytic amount of TEBA (5 mol%).

  • Oxidation: Slowly add an aqueous solution of KMnO₄ (1.5 equiv) dropwise at room temperature. Causality: Maintaining room temperature is critical; elevated temperatures will cause oxidative cleavage of the electron-rich thiophene rings.

  • Validation: Stir vigorously until the purple KMnO₄ color discharges to a brown MnO₂ precipitate, and TLC confirms full conversion.

  • Workup: Quench any excess oxidant with saturated aqueous sodium bisulfite until the brown suspension clears. Filter through a Celite pad, extract with DCM, dry, and concentrate to yield the pure 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione.

Protocol C: Condensation to Dithienylmaleimide

Closes the maleimide ring using an amine.

  • Reaction: Dissolve the dithienylmaleic anhydride in glacial acetic acid (0.5 M). Add the desired primary amine (e.g., aniline or an alkylamine, 1.2 equiv).

  • Cyclization: Reflux the mixture at 110–120 °C for 4–6 hours. Causality: Acetic acid acts as both the solvent and an acid catalyst. It facilitates the nucleophilic attack of the amine to form an open amic acid intermediate, and subsequently drives the high-temperature dehydration required to close the maleimide ring.

  • Validation & Isolation: Cool the reaction to room temperature and pour it into ice-cold water. The target dithienylmaleimide will precipitate as a solid.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from ethanol to afford the final product.

(Note: For libraries requiring diverse N-substitutions, refer to the methodologies of4 for handling alternative protecting groups on the maleimide core).

References

  • Shorunov, S. V., Stoyanovich, F. M., & Krayushkin, M. M. (2004). "Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid." Russian Chemical Bulletin. 1

  • Shorunov, S. V., Krayushkin, M. M., Stoyanovich, F. M., & Irie, M. (2006). "A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides." Russian Journal of Organic Chemistry. 2

  • Mosquera, A., et al. (2015). "Nonsymmetrical 3,4-Dithienylmaleimides by Cross-Coupling Reactions with Indium Organometallics: Synthesis and Photochemical Studies." Chemistry - A European Journal. 3

  • Zhang, Y., et al. (2011). "Development of Methods for the Synthesis of Libraries of Substituted Maleimides and α,β-Unsaturated-γ-butyrolactams." The Journal of Organic Chemistry.4

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Troubleshooting & Optimization

Troubleshooting low yields in 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione

Welcome to the dedicated technical support guide for the synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-. This document is designed for researchers, medicinal chemists, and materials scientists who are working with or developing synthetic routes to this important heterocyclic scaffold. Low yields in multi-step organic synthesis are a common challenge, often stemming from subtle issues in starting material purity, reaction conditions, or work-up procedures. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common problems encountered during the synthesis of this specific maleimide derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when undertaking the synthesis of 3,4-di-substituted maleimides.

Q1: What are the primary synthetic routes for preparing 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione?

There are two predominant and validated strategies for constructing this molecule. The choice often depends on the availability of starting materials.

  • Paal-Knorr Condensation Route: This classic method involves the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia source.[1] For this specific target, the key intermediate would be 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione (the corresponding maleic anhydride), which is then reacted with an amine source to form the maleimide ring.[2][3]

  • Palladium-Catalyzed Cross-Coupling Route: This modern approach is highly convergent and often preferred for building complex di-aryl or di-heteroaryl systems.[4] The synthesis typically starts with a commercially available 3,4-dihalo-1H-pyrrole-2,5-dione (e.g., 3,4-dibromomaleimide), which then undergoes a double Suzuki-Miyaura cross-coupling reaction with (2,5-dimethyl-3-thienyl)boronic acid.[5][6]

Q2: My overall yield is consistently below 20%. What are the most common culprits I should investigate first?

Persistently low yields are typically traced back to one of three areas:

  • Purity of Starting Materials: This is the most frequent cause. Impurities in your 1,4-dicarbonyl precursor for the Paal-Knorr route or, more critically, in the boronic acid for the Suzuki coupling can severely inhibit the reaction.[7]

  • Reaction Conditions: Sub-optimal conditions, particularly in catalyst systems for cross-coupling or pH control in Paal-Knorr syntheses, can lead to a multitude of side reactions.[7][8]

  • Product Degradation: The final product, like many maleimides, can be susceptible to degradation during purification, especially on silica gel or during prolonged heating.

Q3: I'm observing a significant amount of a white, insoluble byproduct in my Suzuki-Miyaura coupling reaction. What is it likely to be?

This is a classic sign of boronic acid homo-coupling. The byproduct is almost certainly 2,2',5,5'-tetramethyl-3,3'-bithiophene.[5] This side reaction is favored by sub-optimal catalyst conditions, the presence of oxygen, or an inappropriate choice of base. It is crucial to thoroughly degas the reaction mixture and ensure your palladium catalyst is active.

Q4: How can I best monitor the progress of my Suzuki-Miyaura coupling reaction?

Thin-Layer Chromatography (TLC) is effective for this reaction. You should see the consumption of the 3,4-dibromomaleimide starting material and the appearance of two intermediate spots (the mono-coupled product) and the final product spot. A good solvent system for TLC is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[9] For more precise monitoring, LC-MS is an excellent tool to track the masses of the starting material (SM), mono-coupled intermediate (SM+Ar), and the di-coupled product (SM+2Ar).

Section 2: Detailed Troubleshooting Guides by Synthetic Route

This section provides specific, problem-oriented solutions for the two primary synthetic pathways.

Guide 1: Troubleshooting the Paal-Knorr Pathway

This pathway typically involves the reaction of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione with an amine source.

Problem: Low or no conversion of the starting maleic anhydride to the maleimide.

Potential Cause Explanation & Recommended Solution
Insufficient Dehydration The final step of the Paal-Knorr synthesis is a dehydration to form the pyrrole ring.[1] If this step is inefficient, the reaction will stall at the amic acid intermediate. Solution: Ensure your reaction is conducted in a solvent that allows for azeotropic removal of water (e.g., toluene or xylene with a Dean-Stark trap). Alternatively, adding a chemical dehydrating agent like acetic anhydride can drive the reaction to completion.
Inappropriate Amine Source Using aqueous ammonia can introduce excess water, hindering the necessary dehydration. Solution: Consider using a solution of ammonia in an organic solvent or using hexamethyldisilazane (HMDS) as an anhydrous ammonia source. For N-substituted derivatives, ensure the primary amine is pure and dry.
Incorrect Reaction Temperature The cyclization/dehydration step often requires elevated temperatures. Solution: While initial mixing can be done at room temperature, the reaction typically needs to be refluxed. Monitor the reaction by TLC and ensure the temperature is sufficient to drive the reaction forward, as indicated by the consumption of the starting material.[8]

Problem: The major isolated product is a furan derivative.

Potential Cause Explanation & Recommended Solution
Highly Acidic Conditions The Paal-Knorr synthesis is sensitive to pH. Strongly acidic conditions (pH < 3) can catalyze the dehydration of the 1,4-dicarbonyl intermediate to form a furan byproduct, which is a significant competing reaction.[7] Solution: The reaction should be conducted under neutral or weakly acidic conditions.[7] The addition of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation. Avoid strong mineral acids.
Guide 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Pathway

This is a powerful but sensitive reaction starting from a 3,4-dihalomaleimide and (2,5-dimethyl-3-thienyl)boronic acid.

Problem: Incomplete coupling; significant amount of starting 3,4-dihalomaleimide and/or mono-coupled product remains.

Potential Cause Explanation & Recommended Solution
Inactive Palladium Catalyst The Pd(0) active species can be oxidized to inactive Pd(II) by atmospheric oxygen. The phosphine ligands are also susceptible to oxidation. Solution: Ensure your entire reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst. Use freshly opened, high-purity catalyst and ligands. Consider using a more robust, air-stable pre-catalyst if issues persist.
Poor Quality Boronic Acid Boronic acids can dehydrate to form cyclic boroxine trimers, which are less reactive in cross-coupling. Solution: Use fresh, high-quality boronic acid. If the quality is suspect, it can be recrystallized. It is also crucial to use a slight excess (e.g., 2.2 - 2.5 equivalents) of the boronic acid to drive the reaction to completion.
Incorrect Base or Solvent The choice of base and solvent system is critical for both the transmetalation and reductive elimination steps of the catalytic cycle.[4][10] Solution: An aqueous solution of a base like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) is often effective.[10][11] A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).[10] If solubility is an issue, DMF or toluene may be used, but the base and catalyst system may need to be re-optimized.

Problem: The major byproduct is 2,2',5,5'-tetramethyl-3,3'-bithiophene (homo-coupling).

Potential Cause Explanation & Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homo-coupling of the boronic acid. Solution: As stated above, meticulous degassing of the reaction mixture and maintaining a positive inert gas pressure throughout the reaction is non-negotiable.
Sub-optimal Ligand Choice The ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can lead to side reactions. Solution: For Suzuki couplings, bulky, electron-rich phosphine ligands are often preferred. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common starting point. If homo-coupling persists, switching to a different ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) may suppress this side reaction.[10]
Reaction Temperature Too High Excessively high temperatures can sometimes favor side reactions over the desired cross-coupling. Solution: Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C), but it is worth attempting the reaction at a lower temperature (e.g., 60-70 °C) for a longer period to see if the ratio of product to homo-coupled byproduct improves.[10]

Section 3: Recommended Experimental Protocol

This protocol details a robust starting point for the synthesis via the Suzuki-Miyaura cross-coupling pathway, which is often the most reliable for this class of compounds.

Protocol: Two-Fold Suzuki-Miyaura Coupling

Step 1: Reagent and Glassware Preparation

  • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of argon or in a desiccator.

  • Use anhydrous, degassed solvents. To degas, sparge the solvent with argon for 30 minutes.

Step 2: Reaction Setup

  • To a three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet, add N-substituted-3,4-dibromomaleimide (1.0 eq.), (2,5-dimethyl-3-thienyl)boronic acid (2.4 eq.), and cesium carbonate (Cs₂CO₃, 4.0 eq.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 3:1 ratio) via cannula.

  • Begin vigorous stirring and sparge the resulting slurry with argon for another 15 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq.), to the flask under a positive flow of argon.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction progress every 2-4 hours using TLC (Hexane:Ethyl Acetate 7:3) or LC-MS. The reaction is typically complete within 12-24 hours.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Section 4: Visualizations and Data

Synthetic Pathways Overview

SynthesisPathways cluster_0 Paal-Knorr Route cluster_1 Suzuki-Miyaura Route A 1,4-Dicarbonyl Precursor (e.g., Maleic Anhydride derivative) C Target Maleimide A->C Condensation & Dehydration B Amine Source (e.g., NH₃, R-NH₂) B->C D 3,4-Dihalomaleimide F Target Maleimide D->F Pd-Catalyzed Cross-Coupling E (2,5-dimethyl-3-thienyl)boronic acid E->F

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

Troubleshooting Start Reaction Yield is Low Check_TLC Analyze TLC/LC-MS Start->Check_TLC SM_Remains Problem: Starting Material and Mono-Coupled Product Remain Check_TLC->SM_Remains Incomplete Conversion Homo_Coupling Problem: Major Byproduct is Homo-Coupled Boronic Acid Check_TLC->Homo_Coupling Byproduct Dominates Clean_Reaction Problem: Low Isolated Yield Despite Clean Conversion Check_TLC->Clean_Reaction Clean Conversion, Poor Recovery Sol_SM1 Cause: Inactive Catalyst Solution: Rigorously degas; use fresh catalyst/ligands. SM_Remains->Sol_SM1 Sol_SM2 Cause: Poor Boronic Acid Quality Solution: Use fresh/purified boronic acid; use slight excess (2.4 eq). SM_Remains->Sol_SM2 Sol_SM3 Cause: Incorrect Base/Solvent Solution: Use Cs₂CO₃ in Dioxane/H₂O; ensure adequate stirring. SM_Remains->Sol_SM3 Sol_HC1 Cause: Oxygen Present Solution: Meticulously degas all solvents and the reaction vessel. Homo_Coupling->Sol_HC1 Sol_HC2 Cause: Sub-optimal Ligand Solution: Switch from PPh₃ to a more robust ligand like dppf. Homo_Coupling->Sol_HC2 Sol_Yield1 Cause: Product Adsorption Solution: Flush column thoroughly; consider deactivating silica with triethylamine. Clean_Reaction->Sol_Yield1 Sol_Yield2 Cause: Mechanical Loss Solution: Minimize transfers during work-up; ensure complete extraction. Clean_Reaction->Sol_Yield2

Caption: A decision tree for troubleshooting the Suzuki-Miyaura pathway.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
  • Reddy, B. V. S., et al. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega.
  • Meketa, M. L., & Kappe, C. O. (2006). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry.
  • Delpech, B., et al. (2014). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry.
  • E. V. Vostrikova, et al. (2004). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
  • Knight, D. W., & Varadharajan, A. (2002). One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters.
  • Juárez-Ornelas, K. A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Wikipedia contributors. (n.d.). Paal–Knorr synthesis. Wikipedia.
  • Popova, E. A., et al. (2020).
  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry.
  • Liu, J. H., et al. (2000). Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. The Journal of Organic Chemistry.
  • Aitha, H., et al. (2015). ''One-Pot'' Selective Synthesis of 3,4-Disubstituted Pyrroles and Benzo[f]indole-4,9-diones from 1,3-Indanedione, Aromatic Aldehydes and TosMIC.
  • Lee, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI.
  • Moore, J. L. (2009).
  • Kumar, S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances.
  • Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences.
  • Kim, S., et al. (2023). Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters.
  • Pundy, T. (2020).
  • Baldus, L., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • Wang, F., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical... RSC Advances.
  • Domingo, L. R., & Aurell, M. J. (2012). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules.
  • Kumar, S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • Kumar, S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Publishing.
  • Ellern, A., & Woo, L. K. (2019). Synthesis of 2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A Diketopyrrolopyrrole Scaffold for the Formation of Alkenyldiketopyrrolopyrrole Compounds. Organic Letters.
  • Reyes-González, M. A., et al. (2018). Synthesis and Biological Evaluation of New 3,4-diarylmaleimides as Enhancers (modulators) of Doxorubicin Cytotoxic Activity on Cultured Tumor Cells from a Real Case of Breast Cancer. SciELO México.
  • Lee, K.-J., et al. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.

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Purification techniques for 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- , commonly referred to as 3,4-bis(2,5-dimethyl-3-thienyl)maleimide.

As a classic diarylethene derivative, this compound is highly valued in drug development and materials science for its photochromic properties and potential as a kinase inhibitor precursor. However, its purification is notoriously challenging due to light-sensitivity, structurally similar byproducts, and catalyst carryover. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each purification step.

Purification Workflow & Strategic Overview

The synthesis of this compound typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 3,4-dihalomaleimide and 2,5-dimethyl-3-thienylboronic acid[1]. The workflow below outlines the critical path to isolating the >99% pure target compound while mitigating degradation.

PurificationWorkflow RM Crude Reaction Mixture (Suzuki-Miyaura) Ext Aqueous Workup (Brine / EtOAc) RM->Ext Pd Pd Scavenging (SiliaMetS Thiol) Ext->Pd Chroma Silica Gel Chromatography (Hexane:EtOAc) *AMBER GLASSWARE* Pd->Chroma Imp1 Homocoupled Byproduct (Elutes First) Chroma->Imp1 Non-polar Imp2 Mono-substituted Maleimide (Elutes Last) Chroma->Imp2 Polar Prod Target Diarylethene (Open-Ring Form) Chroma->Prod Target Fraction Cryst Recrystallization (Toluene/Hexane) Prod->Cryst Pure Pure 3,4-bis(2,5-dimethyl-3-thienyl) maleimide (>99%) Cryst->Pure

Purification workflow for photochromic diarylethene maleimides under light-controlled conditions.

Troubleshooting & FAQs

Q1: My purified product turns red/purple during rotary evaporation. How do I prevent this?

Causality: This is not a chemical impurity, but rather the inherent photochromism of the diarylethene core. According to the Woodward-Hoffmann rules, ambient UV light (< 400 nm) triggers a 6π-conrotatory photocyclization. This converts the colorless/yellow "open-ring" isomer into a highly conjugated, deeply colored "closed-ring" isomer [2]. Solution: You must exclude UV light during all purification steps. Wrap rotary evaporator flasks and chromatography columns in aluminum foil, or exclusively use amber glassware. Perform fraction collection in a dark room or under >500 nm safe light.

Q2: I am seeing a persistent non-polar impurity running near the solvent front on TLC. What is it?

Causality: This is 2,2',5,5'-tetramethyl-3,3'-bithiophene. During the Suzuki-Miyaura coupling, excess 2,5-dimethyl-3-thienylboronic acid can undergo palladium-catalyzed homocoupling, especially if trace oxygen is present in the reaction mixture [3]. Solution: Because this bithiophene lacks the polar maleimide core, it is highly non-polar. Flush the silica column with 100% hexanes (at least 2 column volumes) before initiating your ethyl acetate gradient. This will quantitatively elute the homocoupled byproduct before the target compound begins to move.

Q3: How do I separate the mono-substituted intermediate from the bis-substituted target?

Causality: The mono-substituted intermediate (e.g., 3-bromo-4-(2,5-dimethyl-3-thienyl)maleimide) is significantly more polar than the bis-substituted target. The presence of the electronegative halogen and the lack of steric shielding from a second thienyl ring increases its affinity for the silica stationary phase [1]. Solution: Utilize a shallow solvent gradient. Start at 95:5 (Hexane:EtOAc) and slowly increase to 85:15. The bis-substituted target will elute cleanly at 85:15, while the mono-substituted impurity will remain on the column until the polarity is increased to >70:30.

Q4: My NMR spectrum shows broad peaks, and the solid has a grayish tint. Is this catalyst carryover?

Causality: Yes. Palladium black or soluble phosphine-coordinated Pd species often carry over from the cross-coupling catalyst (e.g., Pd(PPh3​)4​ ). These paramagnetic impurities broaden NMR signals and cause discoloration. Solution: Introduce a chemical scavenging step prior to chromatography. Stir the crude organic extract with a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40 °C. The high affinity of the thiol groups for soft metals like Pd ensures complete sequestration.

Mechanistic Visualization: The Photochromic Switch

Understanding the structural transition of this compound is critical for handling it correctly during purification.

Photochromism Open Open-Ring Isomer (Colorless/Yellow) Closed Closed-Ring Isomer (Red/Purple) Open->Closed UV Light (< 400 nm) 6π-electrocyclization Closed->Open Visible Light (> 500 nm) Ring-opening

Photocyclization of diarylethene maleimides dictating strict light-exclusion during purification.

Standard Operating Procedures: Self-Validating Protocols

Protocol A: Extraction and Palladium Scavenging
  • Quench & Extract: Quench the crude Suzuki mixture with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Wash: Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2​SO4​ .

  • Scavenge: Add 1.5 equivalents (relative to initial Pd catalyst loading) of SiliaMetS Thiol to the organic filtrate. Stir at 40 °C for 2 hours.

  • Validation Check: Filter the mixture through a Celite pad. The filtrate should transition from a dark brown/gray suspension to a clear, pale-yellow solution.

Protocol B: Light-Excluded Silica Gel Chromatography
  • Preparation: Pack a silica gel column using 100% Hexanes. Wrap the entire column and collection tubes in aluminum foil.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it to the top of the column.

  • Elution of Homocoupled Byproduct: Elute with 2 column volumes (CV) of 100% Hexanes.

  • Elution of Target: Switch to a 90:10 Hexane:EtOAc gradient (2 CV), followed by 85:15 Hexane:EtOAc.

  • Validation Check (Self-Validating System): Spot the fractions on a TLC plate. The target compound will appear at Rf​=0.45 (in 8:2 Hexane:EtOAc). Validation: Briefly shine a 365 nm UV lamp on the TLC plate; the target spot will instantly turn deep purple, confirming the presence of the photochromic diarylethene core.

Protocol C: Recrystallization
  • Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling toluene (approx. 5 mL/g) under dim lighting.

  • Precipitation: Slowly add hot hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Validation Check: Collect the crystals via vacuum filtration. Pure 3,4-bis(2,5-dimethyl-3-thienyl)maleimide should present as pale yellow, block-like crystals. Melting point analysis should yield a sharp transition (typically around 168-170 °C, depending on the exact crystalline polymorph).

Quantitative Data: Impurity Profiling

Use the following table to predict chromatographic behavior and identify fractions during your column purification.

Compound / ImpurityOrigin / Causality Rf​ Value (8:2 Hexane:EtOAc)Visual Appearance (Ambient)Response to 365 nm UV Light
2,2',5,5'-tetramethyl-3,3'-bithiophene Boronic acid homocoupling [3]0.95Colorless oilDark spot (UV active, non-photochromic)
Target: 3,4-bis(2,5-dimethyl-3-thienyl)maleimide Successful cross-coupling0.45 Pale yellow solid Turns deep purple/red (Photochromic)
3-bromo-4-(2,5-dimethyl-3-thienyl)maleimide Incomplete reaction (Mono-addition)0.25Yellow/Orange solidDark spot (UV active, non-photochromic)
Palladium Complexes Catalyst carryoverBaseline (0.00)Gray/Black streakAbsorbs strongly (Black streak)

References

  • Title: Convenient Synthesis of Photochromic Symmetrical or Unsymmetrical Bis(heteroaryl)maleimides via the Suzuki—Miyaura Cross-Coupling Reaction Source: Tetrahedron, 63(38), 9482-9476. URL: [Link]

  • Title: Photochromism of Diarylethene Maleimide Derivatives Source: Bulletin of the Chemical Society of Japan, 78(6), 1145–1148. URL: [Link]

  • Title: Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid Source: Russian Chemical Bulletin, 53, 2338–2340. URL: [Link]

Technical Support Center: Enhancing the Thermal Stability of Closed-Ring Bis(thienyl)maleimide Isomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently collaborated with researchers working on the cutting edge of molecular switches and materials science. A recurring challenge is ensuring the stability of diarylethene-based compounds, like bis(thienyl)maleimides, under various processing conditions. While these molecules are renowned for their thermal stability, pushing the operational envelope, especially at elevated temperatures, can lead to unexpected and often irreversible degradation. This guide is designed to provide you with a deeper understanding of the underlying mechanisms and to offer practical, field-tested solutions to prevent the thermal degradation of your closed-ring isomers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions we receive regarding the thermal behavior of these photoswitches.

Q1: What is the difference between thermal degradation and thermal back-reaction in bis(thienyl)maleimides?

This is a critical distinction.

  • Thermal Back-Reaction (or Cycloreversion) is a reversible process where the closed-ring isomer reverts to the open-ring isomer upon heating. This is characteristic of "T-type" (Thermally reversible) photoswitches. While many diarylethenes are "P-type" (Photochemically reversible) and designed to be stable against this back-reaction, certain structural modifications can lower the activation energy, making it possible.[1]

  • Thermal Degradation is an irreversible chemical decomposition of the molecule into one or more by-products.[2] This process is destructive, meaning you cannot recover your original photoswitch by irradiating it with light. It often manifests as a permanent loss of photochromic activity.

Q2: My deep blue/purple closed-ring isomer solution is turning pale yellow or colorless upon heating at 120 °C, and visible light irradiation doesn't bring back the open form. What is happening?

This is a classic sign of irreversible thermal degradation. While well-designed diarylethenes can be stable even at 100 °C, higher temperatures can initiate side reactions.[3] Research has shown that at temperatures around 120 °C, degradation can occur through pathways like carbon-sulfur (C-S) bond cleavage, forming stable, non-photochromic aromatic by-products.[2] The color change you observe is the disappearance of the closed-ring isomer's absorption band and the emergence of these new, often colorless or pale yellow, species.

Q3: What are the most critical experimental factors that influence the thermal stability of my closed-ring isomer?

Based on extensive studies and field experience, the three most critical factors to control are:

  • Atmosphere: The presence of molecular oxygen is highly detrimental. At elevated temperatures, oxygen can lead to thermal-oxidative degradation, attacking the electron-rich thiophene rings or other susceptible parts of the molecule.[4]

  • Solvent Choice: Solvents are not merely inert media. Solvent polarity can influence the stability of the ground and transition states of your molecule, potentially lowering the activation barrier for degradation pathways.[5][6] Furthermore, solvent purity is key; impurities or residual water can catalyze degradation.

  • Molecular Structure: The intrinsic stability is dictated by the molecule's design. Substituents on the thiophene rings and the maleimide bridge play a crucial role in defining the activation energy for both desired photo-switching and undesired degradation.[2][7]

Section 2: Troubleshooting Guide: Common Experimental Issues

Here, we address specific problems and provide a logical, cause-and-effect framework for resolving them.

Issue: Rapid and Irreversible Color Bleaching at Temperatures >80 °C

You observe a rapid loss of the characteristic color of your closed-ring isomer during a thermal process (e.g., annealing a polymer film, running a high-temperature reaction), and this loss is permanent.

  • Plausible Cause 1: Oxygen-Mediated Degradation

    • Why it Happens: The thiophene moiety is an electron-rich heterocycle susceptible to oxidation, a process significantly accelerated by heat. Molecular oxygen, a ground-state triplet diradical, can readily participate in radical-mediated decomposition pathways, leading to irreversible bond cleavage and loss of the π-conjugated system responsible for the color.

    • How to Verify: Run a small-scale, parallel experiment under a rigorously maintained inert atmosphere (e.g., in a glovebox or using a Schlenk line). If the sample under inert gas is significantly more stable than the one exposed to air, oxidative degradation is the primary culprit.

    • Solution: Always perform high-temperature experiments under a dry, inert atmosphere (Nitrogen or Argon). Use solvents that have been thoroughly degassed to remove dissolved oxygen. The "Freeze-Pump-Thaw" method is the gold standard for this. (See Protocol 1).

  • Plausible Cause 2: Inappropriate Solvent Choice or Purity

    • Why it Happens: Protic solvents (like alcohols) or solvents with acidic/basic impurities can catalyze the hydrolysis of the maleimide ring or other susceptible bonds, especially at high temperatures. Furthermore, high-polarity solvents can stabilize charged intermediates that may be involved in certain degradation pathways.[8]

    • How to Verify: Test the thermal stability of your compound in a different, high-purity, anhydrous, and less polar solvent (e.g., switching from DMF to Toluene or Mesitylene). If stability improves, your initial solvent choice was likely a contributing factor.

    • Solution: Use high-purity, anhydrous, aprotic solvents from a reliable supplier. If in doubt, purify the solvent using standard laboratory procedures before use.

  • Plausible Cause 3: Unwanted Photoreactions

    • Why it Happens: While you are focused on thermal effects, ambient laboratory light (especially fluorescent lighting) contains a UV component. This UV light can continuously cycle your molecule, and this constant electronic excitation can open up pathways for photodegradation, which can be mistaken for thermal instability.[9]

    • How to Verify: Repeat the experiment with your vessel completely wrapped in aluminum foil to exclude all light.

    • Solution: Conduct all thermal stability experiments in the dark or under red safelight conditions to prevent unwanted photochemical side reactions.

Section 3: Recommended Experimental Protocols

Adherence to rigorous protocol is the foundation of reproducible science. The following are self-validating procedures designed to minimize the variables that lead to degradation.

Protocol 1: Degassing Solvents via Freeze-Pump-Thaw

This procedure is essential for removing dissolved oxygen from your reaction solvent.

Materials:

  • Schlenk flask appropriately sized for the solvent volume.

  • High-vacuum line (Schlenk line).

  • Cold trap and dewar.

  • Liquid nitrogen.

Procedure:

  • Freeze: Place the solvent in the Schlenk flask. Close the stopcock and immerse the flask's lower body in a dewar of liquid nitrogen. Allow the solvent to freeze completely solid. This is crucial to prevent the solvent from boiling under vacuum.

  • Pump: Once the solvent is frozen, open the stopcock to the vacuum line. The vacuum will remove the air from the headspace above the frozen solvent. Allow it to pump for 5-10 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You will often see bubbles being released from the solvent as dissolved gases escape into the vacuum headspace.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times. This ensures that dissolved gases that came out of solution during the thaw are removed in the subsequent pump cycle.

  • Final Step: After the final cycle, backfill the flask with a dry, inert gas (Argon or Nitrogen) before use.

Protocol 2: General Procedure for Thermal Stability Assay under Inert Atmosphere

This protocol provides a framework for reliably testing the thermal stability of your compound.

Materials:

  • Schlenk tube or other sealable, inert-atmosphere-compatible vessel.

  • Degassed solvent (from Protocol 1).

  • Inert gas source (Schlenk line or glovebox).

  • Thermostatically controlled heating block or oil bath.

  • UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: Inside a glovebox or on a Schlenk line, prepare a stock solution of your closed-ring isomer in the chosen degassed solvent to a known concentration (e.g., to an absorbance of ~1.0 at the λmax).

  • Aliquot & Seal: Distribute aliquots of this solution into several Schlenk tubes. Seal them securely under a positive pressure of inert gas.

  • Initial Measurement (t=0): Take one of the sealed tubes and measure its full UV-Vis absorption spectrum at room temperature. This is your baseline measurement.

  • Heating: Place the remaining sealed tubes in the pre-heated, thermostatically controlled heating block set to your desired test temperature (e.g., 100 °C). Ensure the setup is protected from light.

  • Time-Point Measurements: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove one tube from the heating block. Allow it to cool completely to room temperature.

  • Analysis: Measure the UV-Vis spectrum of the cooled tube. Record the absorbance at the λmax of the closed-ring isomer. A decrease in this absorbance indicates either thermal back-reaction or degradation.

  • Distinguishing Degradation: To check for degradation, irradiate the thermally treated sample with the appropriate wavelength of visible light to drive the cycloreversion reaction. If the original absorbance of the open-ring isomer is not fully recovered compared to the t=0 sample, irreversible degradation has occurred. The percentage of degradation can be quantified from this difference.

Section 4: Data Summary & Visualization

Table 1: Key Factors Influencing Thermal Stability and Mitigation Strategies
FactorInfluence on Closed-Ring IsomerCausality & ExplanationRecommended Action
Atmosphere High Impact: Presence of O₂ promotes irreversible degradation.Oxygen acts as a radical initiator or directly oxidizes the electron-rich thiophene rings, especially at elevated temperatures, cleaving the conjugated system.Conduct all experiments under a dry, inert atmosphere (Ar, N₂). Use degassed solvents.[4]
Solvent Polarity Medium Impact: High polarity or protic solvents can accelerate degradation.Solvents can stabilize charged intermediates in degradation pathways or participate directly in reactions (e.g., hydrolysis of the maleimide moiety).[8]Use high-purity, anhydrous, aprotic solvents of low to medium polarity (e.g., Toluene, Dioxane, THF).
Temperature High Impact: Higher temperatures provide the activation energy for degradation pathways.Degradation is a kinetically controlled process. Above a certain threshold, side reactions like C-S bond cleavage become significant.[2]Operate at the lowest temperature required for your application. Perform stability assays to determine the safe operating range.
Ambient Light Indirect Impact: Can cause photodegradation, confounding thermal stability results.Continuous photo-cycling can lead to fatigue by-products or population of reactive excited states that have lower thermal barriers to degradation.[9]Protect experiments from light by using amber glassware or wrapping vessels in aluminum foil.
Structural Moieties High Impact: Substituents dictate intrinsic electronic and steric properties.Electron-withdrawing/donating groups alter the electron density of the π-system, affecting its susceptibility to attack and the stability of reaction intermediates.[7]For new designs, consider computational studies to predict the stability of isomers and potential degradation pathways.
Diagrams

Below are graphical representations of the key processes and recommended workflows.

G cluster_0 Desired Photoswitching Cycle cluster_1 Undesired Thermal Pathways Open Open-Ring Isomer (Colorless) Closed Closed-Ring Isomer (Colored) Open->Closed UV Light Closed->Open Vis Light Closed_ref Closed-Ring Isomer (Colored) Degraded Degradation By-Product (Irreversible, Non-photochromic) Closed_ref->Degraded Δ (Heat) + O₂ / Impurities Open_ref Open-Ring Isomer (Colorless) Closed_ref->Open_ref Δ (Heat) (Thermal Back-Reaction) G arrow arrow start Start: Prepare Stock Solution of Closed-Ring Isomer prep 1. Use High-Purity Anhydrous Solvent start->prep degas 2. Degas Solvent via Freeze-Pump-Thaw (3x) prep->degas inert 3. Prepare Solution & Aliquots Under Inert Atmosphere (Ar/N₂) degas->inert seal 4. Seal Samples in Light-Proof Vessels inert->seal t0 5. Measure t=0 UV-Vis Spectrum seal->t0 heat 6. Heat Samples at Target Temperature t0->heat cool 7. Cool to RT at Timed Intervals heat->cool measure 8. Measure UV-Vis Spectrum cool->measure check 9. Irradiate with Vis Light to Check for Reversibility measure->check end_stable Result: Stable (Full recovery of open form) check->end_stable Yes end_degraded Result: Degraded (Incomplete recovery) check->end_degraded No

Caption: Workflow for a robust thermal stability experiment.

References

  • Irie, M. (2015). Photochromism of diarylethene molecules and crystals. National Center for Biotechnology Information. [Link]

  • Higashiguchi, K., et al. (2011). Photochromism of a Diarylethene with Methoxymethyl Groups at Reactive Carbons: Thermal Irreversible Reaction of the Closed-ring. Bulletin of the Chemical Society of Japan. [Link]

  • Fukuda, T., et al. (2022). Cold crystallization and photo-induced thermal behavior of alkyl-derivatized diarylethene molecules. RSC Publishing. [Link]

  • Li, S., et al. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. [Link]

  • Takagi, Y., et al. (2024). Diarylethene Photoswitches Undergoing 6π Azaelectrocyclic Reaction: Disrotatory Thermal Cycloreversion of the Closed-Ring Isomer. The Journal of Physical Chemistry Letters. [Link]

  • Wang, R., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. National Center for Biotechnology Information. [Link]

  • Maksym, K., et al. (2021). Solvent-dependent photochromic properties. ResearchGate. [Link]

  • Takagi, Y., et al. (2025). Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory. Beilstein Journal of Organic Chemistry. [Link]

  • Sillion, B., et al. (1998). Reactions which take place during the maleimide synthesis. ResearchGate. [Link]

  • Musto, P., et al. (2010). Thermal‐Oxidative Degradation of Epoxy and Epoxy‐Bismaleimide Networks: Kinetics and Mechanism. ResearchGate. [Link]

  • Tasan, C., et al. (2015). Effects of substituent and solvent on the structure and spectral properties of maleimide derivatives. ResearchGate. [Link]

  • Renth, F., et al. (2021). Unconventional Modulation of Diarylethene Photoswitches. Chalmers University of Technology Research. [Link]

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Technical Support Center: Overcoming Steric Hindrance in Palladium-Catalyzed Coupling of Dithienylmaleimides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with sterically hindered dithienylmaleimide substrates. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth scientific explanations to overcome common synthetic challenges. Our focus is to empower you with the knowledge to optimize your reaction conditions and achieve your target molecules efficiently.

Introduction to the Challenge

Dithienylmaleimides are a pivotal class of compounds in materials science and medicinal chemistry, prized for their unique electronic and photophysical properties. However, their synthesis and functionalization via palladium-catalyzed cross-coupling reactions are often plagued by steric hindrance. The bulky nature of the dithienylmaleimide core, and often the coupling partners themselves, can significantly impede the key steps of the catalytic cycle, leading to low yields, slow reaction rates, and the formation of unwanted byproducts. This guide provides a structured approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when dealing with sterically hindered dithienylmaleimide couplings.

Q1: My Suzuki-Miyaura reaction with a dithienylmaleimide is giving low to no yield. What's the first thing I should check?

A1: The most critical factor in sterically demanding Suzuki couplings is the catalyst system, specifically the ligand.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] You should immediately consider switching to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1][2] These ligands promote the formation of a highly reactive, low-coordinate palladium(0) species necessary to facilitate oxidative addition with hindered substrates.[2]

Q2: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this?

A2: Homocoupling is often a sign of slow transmetalation or reductive elimination relative to side reactions. This can be exacerbated by steric hindrance. Ensure your reaction is rigorously degassed, as oxygen can promote homocoupling.[3][4] Additionally, consider the base you are using. A switch to a milder base, like potassium phosphate (K₃PO₄) from a stronger one like cesium carbonate (Cs₂CO₃), can sometimes suppress this side reaction.[2] The choice of solvent is also crucial; a solvent screen is often necessary to find the optimal conditions.[4]

Q3: My Buchwald-Hartwig amination with a bulky secondary amine is failing. What are the key parameters to adjust?

A3: Similar to Suzuki couplings, ligand selection is paramount for challenging Buchwald-Hartwig aminations.[5] Specialized biarylphosphine ligands like BrettPhos, XPhos, and tBuXPhos are designed to facilitate the coupling of sterically demanding amines.[2][5] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required to deprotonate the hindered amine effectively.

Q4: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?

A4: The formation of a black precipitate is typically indicative of palladium black, an inactive, agglomerated form of the catalyst.[4] This is often caused by catalyst decomposition, which can be accelerated by high temperatures and the presence of oxygen.[3] To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[3] If you are using a high temperature, consider if a more active catalyst system would allow you to lower the reaction temperature. Using a more stable palladium precatalyst can also help.[4]

Troubleshooting Guides for Specific Coupling Reactions

This section provides a more detailed, step-by-step approach to troubleshooting common palladium-catalyzed coupling reactions involving dithienylmaleimides.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, steric hindrance can significantly impact its efficiency.[1]

Problem: Low or no conversion of the dithienylmaleimide starting material.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Oxidative Addition The bulky dithienylmaleimide substrate hinders the approach of the palladium catalyst, slowing down the initial step of the catalytic cycle.[1]1. Switch to a Bulky Ligand: Employ sterically demanding, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][6] These ligands stabilize the active catalyst and promote oxidative addition.[2] 2. Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from 1-2 mol% to 5 mol% can improve conversion.[4]
Slow Transmetalation The steric bulk around the boron atom of the coupling partner can impede the transfer of the organic group to the palladium center.1. Optimize the Base: The base activates the boronic acid.[2] Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. For some systems, aqueous base solutions can be more effective.[2] 2. Use a Boronic Ester: Boronic esters, such as pinacol esters, can sometimes exhibit improved stability and reactivity compared to their corresponding boronic acids.[2][4]
Difficult Reductive Elimination The final step of the catalytic cycle, where the new C-C bond is formed, can be slow for sterically congested molecules.[7]1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for reductive elimination. Monitor for catalyst decomposition.[4] 2. Ligand Tuning: The electronic properties of the ligand can influence the rate of reductive elimination. Experiment with different bulky ligands.

Experimental Protocol: General Starting Point for a Hindered Suzuki-Miyaura Coupling [1]

  • To a dry reaction flask, add the dithienylmaleimide halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Purge the flask with an inert gas (argon or nitrogen).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

Guide 2: Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[8] However, steric hindrance can be a significant hurdle.

Problem: The reaction is sluggish or stalls completely.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Slow Transmetalation The transfer of the organic group from the tin reagent to the palladium center is often the rate-determining step and is sensitive to steric effects.[8]1. Use a More Reactive Organostannane: If possible, switch from a tri-n-butylstannane to a trimethylstannane reagent, as the smaller methyl groups can accelerate transmetalation. 2. Add a Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, can facilitate the transmetalation step, a strategy known as the Stille-Kelly coupling.[9] 3. Employ Bulky, Electron-Rich Ligands: Ligands like P(t-Bu)₃ and proazaphosphatranes have been shown to be effective for Stille couplings of sterically hindered substrates.[10]
Catalyst Inhibition Excess organostannane reagent can sometimes inhibit the palladium catalyst.1. Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.1 equiv.) of the organostannane reagent.
Guide 3: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, but it is highly sensitive to steric hindrance, especially when using bulky amines.[5][11]

Problem: Low yield when coupling a hindered amine with the dithienylmaleimide.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Slow Amine Coordination and Deprotonation The steric bulk of the amine can hinder its coordination to the palladium center and subsequent deprotonation by the base.[11]1. Select an Appropriate Ligand: Use specialized, bulky biarylphosphine ligands such as BrettPhos, XPhos, or DavePhos, which are designed to accommodate hindered amines.[2] 2. Use a Strong, Non-Nucleophilic Base: A strong base like NaOtBu, KOtBu, or LHMDS is often necessary to efficiently deprotonate the hindered amine.[12]
Competitive β-Hydride Elimination With certain amine substrates, β-hydride elimination from the palladium-amido intermediate can be a competing side reaction, leading to the formation of a reduced arene.[11]1. Ligand Design: Ligands like CPhos have been shown to suppress β-hydride elimination in related cross-coupling reactions.[11]
Guide 4: Sonogashira Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide.[13] Steric hindrance around the halide can make this transformation challenging.

Problem: The reaction fails to proceed or gives low yields.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Oxidative Addition The hindered dithienylmaleimide halide is unreactive towards the palladium(0) catalyst.1. Use a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands like P(t-Bu)₃ or specialized NHC ligands to enhance the reactivity of the palladium catalyst.[14] 2. Consider Microwave Irradiation: Microwave heating can often accelerate the reaction and improve yields for sluggish couplings.[14]
Decomposition of the Copper Co-catalyst The copper(I) co-catalyst, typically CuI, can be sensitive to reaction conditions.1. Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed that may be more suitable for your substrate.[13] 2. Optimize the Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) plays a crucial role in the catalytic cycle. A screen of different amine bases may be beneficial.[15]

Visualizing the Solutions: Decision-Making Workflows

The following diagrams, rendered in DOT language, provide a visual guide to the troubleshooting process.

Steric_Hindrance_Troubleshooting Start Low Yield in Dithienylmaleimide Coupling Check_Catalyst Evaluate Catalyst System (Ligand & Precatalyst) Start->Check_Catalyst Standard_Ligand Using Standard Ligand? (e.g., PPh3) Check_Catalyst->Standard_Ligand Switch_Bulky_Ligand Switch to Bulky, Electron-Rich Ligand (SPhos, XPhos, NHC, etc.) Standard_Ligand->Switch_Bulky_Ligand Yes Optimize_Base Optimize Base Standard_Ligand->Optimize_Base No Switch_Bulky_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.

Ligand_Selection_Guide Title Ligand Selection for Hindered Dithienylmaleimides Ligands Coupling Reaction Recommended Ligand Class Specific Examples Suzuki Suzuki-Miyaura Bulky Biarylphosphines / NHCs SPhos, XPhos, RuPhos, IPr Buchwald Buchwald-Hartwig Specialized Biarylphosphines BrettPhos, tBuXPhos, DavePhos Stille Stille Bulky Monodentate Phosphines P(t-Bu)3, Proazaphosphatranes Sonogashira Sonogashira Bulky Phosphines / NHCs P(t-Bu)3, IPr

Caption: A quick reference guide for selecting appropriate ligands for different coupling reactions.

References

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  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wang, N., & Tang, W. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 45(9), 3351-3360.
  • Lee, H. G., & Denmark, S. E. (2016). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 138(3), 1022–1032.
  • Espinet, P., & Echavarren, A. M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology, 7(1), 123-145.
  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17995–18007.
  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on Palladium-Catalyzed Cross Couplings. NobelPrize.org. Retrieved from [Link]

  • Li, W., & Li, Y. (Eds.). (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. John Wiley & Sons.
  • Xu, G., & Zhang, Y. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature.
  • Li, H., & Hua, R. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
  • Reddy, V. P., & Buchwald, S. L. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(24), 9556–9561.
  • Singh, S., & Kumar, A. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 409-421.
  • Hu, Z., & Zhang, J. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4214–4217.
  • Wang, C., & Wang, J. (2024).
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17995-18007.
  • Feuerstein, M., et al. (2004). Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10-1 to 10-4 Mol %. Organic Letters, 6(19), 3353-3356.
  • Cadu, A., & Cella, R. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12(3), 456-478.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Littke, A. F., & Fu, G. C. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society, 125(48), 14736–14737.
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  • Wang, C., & Wang, J. (2016). Stille coupling via C–N bond cleavage.
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  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
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Enhancing photoreversibility of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- in polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Enhancing Photoreversibility of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- in Polar Solvents

Welcome to the technical support guide for researchers utilizing the photochromic compound 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-, a member of the dithienylethene (DTE) family. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on optimizing its photoreversible switching behavior, particularly in challenging polar solvent systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the function and properties of your dithienylmaleimide photoswitch.

Q1: What is the fundamental mechanism of photoswitching for this compound?

Answer: The photoswitching mechanism is based on a reversible, pericyclic reaction. The compound exists in two stable, interconvertible isomeric states: a colorless (or pale yellow) "open-ring" form and a colored "closed-ring" form.

  • Photocyclization (Coloration): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a 6π-electrocyclization reaction to form the thermally stable, colored closed-ring isomer. This process significantly extends the π-conjugated system of the molecule, causing a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum into the visible range.

  • Photocycloreversion (Bleaching): The reverse reaction is triggered by irradiation with visible light of a specific wavelength corresponding to the absorption band of the closed-ring isomer. This photocycloreversion process breaks the newly formed bond, reverting the molecule to its original open-ring state.

This entire process is a fully reversible photochemical isomerization.[1] Dithienylethenes are known for being thermally stable in both forms, making them P-type (photochemically reversible) photochromic compounds.[2]

Diagram 1: Photochromic Switching Mechanism

Caption: Reversible photoisomerization of the dithienylmaleimide.

Q2: Why is solvent polarity a critical factor for photoreversibility?

Answer: Solvent polarity significantly influences the electronic structure and dynamics of the excited states involved in the photoswitching process.[3][4] For many diarylethenes, especially those with push-pull electronic character, the excited state can have a significant degree of intramolecular charge transfer (ICT).[5]

  • Stabilization of ICT States: Polar solvents can stabilize this charge-separated ICT state. This stabilization can sometimes favor non-productive decay pathways (like fluorescence or non-radiative decay) back to the ground state, competing with the desired photocyclization reaction and thus lowering the cyclization quantum yield (Φ_c).[5]

  • Spectral Shifts (Solvatochromism): The absorption and emission spectra of both isomers can shift depending on solvent polarity. The closed form of similar compounds has been shown to be solvatochromic due to donor-acceptor interactions with solvent molecules.[6]

  • Conformational Equilibrium: While theoretical studies on some DTEs suggest solvent polarity has little influence on the ground-state equilibrium between photoreactive (antiparallel) and photoinactive (parallel) conformers, the behavior of the excited states is more significantly affected.[3][4]

Q3: What are typical quantum yields for this class of compound, and what do they represent?

Answer: The quantum yield (Φ) is the efficiency of a photochemical process. It represents the number of desired events (e.g., cyclization reactions) occurring per photon absorbed by the molecule.

  • Cyclization Quantum Yield (Φ_c): For diarylethenes, Φ_c can be very high, sometimes approaching 1.0 (100%) in the crystalline phase where molecules are locked in the photoreactive antiparallel conformation.[7] In solution, the presence of a photoinactive parallel conformer means the observed Φ_c is effectively lower, often in the range of 0.2 to 0.6, as only the antiparallel population can react.[7][8]

  • Cycloreversion Quantum Yield (Φ_cr): This value can vary much more widely depending on the specific molecular structure. Introducing different substituents can alter the cycloreversion quantum yield by several orders of magnitude, from less than 10⁻⁴ to over 0.5.[9]

Table 1: Representative Photophysical Properties of Dithienylethenes in Different Solvents

PropertyNonpolar Solvent (e.g., Hexane)Polar Solvent (e.g., Acetonitrile)Rationale & References
Open Form λ_max ~300-350 nm~300-350 nmThe open form is less conjugated; less susceptible to large solvatochromic shifts.
Closed Form λ_max ~500-580 nm~520-600 nmThe extended π-system of the closed form is more polarizable and susceptible to stabilization in polar solvents, often causing a red-shift.[5]
Cyclization QY (Φ_c) Typically 0.4 - 0.6Can be lowerPolar solvents may stabilize ICT excited states, creating competing deactivation pathways that reduce cyclization efficiency.[5]
Cycloreversion QY (Φ_cr) Highly structure-dependentHighly structure-dependentLess systematically dependent on solvent polarity compared to Φ_c, but can be influenced by excited state dynamics.[9]
Part 2: Troubleshooting Guide

This section provides solutions to common experimental problems encountered when working with dithienylmaleimide photoswitches in polar solvents.

Problem 1: I am observing very low or incomplete conversion to the colored (closed) form upon UV irradiation.

This indicates a low effective cyclization quantum yield in your specific experimental conditions.

Possible Cause 1: Competing Deactivation Pathways

  • Why it Happens: In polar solvents like acetonitrile or DMSO, the excited state of the open form may be quenched before it has a chance to cyclize. Dissolved molecular oxygen is a notorious quencher of triplet excited states, and while DTE cyclization is primarily a singlet state reaction, oxygen can still interfere. Furthermore, stabilization of non-productive ICT states is more pronounced in polar media.[5]

  • Solution:

    • Deoxygenate your solvent. Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes prior to and during the experiment.

    • Evaluate Solvent Choice: If possible, test the reaction in a less polar solvent (e.g., Toluene or Dichloromethane) to see if conversion efficiency improves. This can help confirm if solvent polarity is the primary issue.

Possible Cause 2: Incorrect Irradiation Wavelength

  • Why it Happens: You must irradiate at a wavelength that is strongly absorbed by the open-ring isomer but minimally absorbed by the closed-ring isomer. If the closed form also absorbs the UV light, you will initiate the reverse (cycloreversion) reaction simultaneously, leading to a photostationary state (PSS) with a low concentration of the closed isomer.

  • Solution:

    • Measure the UV-Vis spectra of both pure open and pure closed isomers in your solvent.

    • Select a UV wavelength on the shoulder of the open isomer's absorption peak where the closed isomer's absorbance is at a minimum.

Possible Cause 3: High Solvent Viscosity

  • Why it Happens: The photocyclization reaction requires a significant conformational change (rotation of the thienyl moieties). High solvent viscosity can physically hinder this motion, decreasing the rate of cyclization and allowing more time for competing deactivation processes.[10][11]

  • Solution:

    • Choose a less viscous polar solvent. For example, acetonitrile is significantly less viscous than DMSO.

    • Increase the temperature. This will decrease the solvent viscosity and may improve the cyclization rate, but be mindful of potential thermal side reactions if your compound is sensitive.

Diagram 2: Troubleshooting Low Photocyclization

G start Problem: Low Conversion to Closed Form cause1 Possible Cause: Competing Deactivation start->cause1 cause2 Possible Cause: Incorrect Wavelength start->cause2 cause3 Possible Cause: High Viscosity start->cause3 solution1a Deoxygenate Solvent (Ar/N2 Purge) cause1->solution1a Solution solution1b Test in Less Polar Solvent cause1->solution1b Diagnostic solution2 Optimize Wavelength: Irradiate where open form absorbs and closed form doesn't cause2->solution2 Solution solution3 Use Less Viscous Solvent or Increase Temperature cause3->solution3 Solution

Caption: Workflow for diagnosing poor coloration efficiency.

Problem 2: The bleaching (cycloreversion) process is inefficient or requires very high light intensity.

This points to a low cycloreversion quantum yield (Φ_cr).

Possible Cause 1: Intrinsic Molecular Properties

  • Why it Happens: The cycloreversion quantum yield is highly dependent on the molecular structure and the potential energy surfaces of the excited states.[9][12] Some dithienylethenes are inherently inefficient at ring-opening. For instance, methoxy substituents on the reactive carbons have been shown to dramatically suppress Φ_cr to less than 10⁻⁴.[9]

  • Solution:

    • Check the Literature: Verify the expected Φ_cr for your specific compound or close analogs. It may be intrinsically low.

    • Increase Light Intensity: Use a higher-power light source (e.g., a focused laser or high-power LED) to drive the reaction, ensuring the sample is cooled to prevent thermal damage.

Possible Cause 2: Excitation into an Unfavorable Excited State

  • Why it Happens: The efficiency of cycloreversion can be dependent on the excitation wavelength. Excitation to higher excited states (S_n) can sometimes open up more efficient reaction pathways compared to excitation into the lowest excited state (S_1).[13][14] Studies have shown that cycloreversion quantum yields can increase upon irradiation with light at shorter wavelengths within the absorption band of the closed isomer.[15]

  • Solution:

    • Vary the Excitation Wavelength: Try bleaching with different wavelengths across the absorption band of the closed isomer (e.g., if λ_max is 550 nm, test at 520 nm, 550 nm, and 580 nm) to see if efficiency changes.

Problem 3: My compound degrades after a few switching cycles (low fatigue resistance).

Photochemical fatigue is the irreversible degradation of the photoswitch, leading to a loss of photochromic ability.

Possible Cause 1: Photo-oxidation

  • Why it Happens: In the presence of oxygen, the excited state of the diarylethene can react to form non-photochromic byproducts, such as endoperoxides. This is a major pathway for degradation, especially in aqueous or aerated organic solvents.[16][17]

  • Solution:

    • Rigorous Deoxygenation: This is the most critical step. Ensure your solvent is thoroughly purged with an inert gas. For highly sensitive applications, work in a glovebox.

    • Add Antioxidants: In some systems, adding a small amount of an antioxidant can help scavenge reactive oxygen species.

Possible Cause 2: Formation of Irreversible Byproducts

  • Why it Happens: Besides oxidation, other unwanted photoreactions can occur. For example, prolonged UV irradiation can sometimes lead to the formation of a thermally irreversible, annulated byproduct. The specific degradation pathways are highly dependent on the molecular structure and environment.

  • Solution:

    • Use Light Filters: Employ sharp cut-off filters to block any unwanted high-energy UV light that is not necessary for the cyclization reaction.

    • Minimize Irradiation Time: Only irradiate for the time necessary to reach the desired photostationary state. Avoid unnecessarily long exposures.

    • HPLC Analysis: Use HPLC to analyze the solution after several cycles to identify the formation of any new, non-switchable species, which can help diagnose the degradation mechanism.[16]

Part 3: Key Experimental Protocols
Protocol 1: Determination of Cycloreversion Quantum Yield (Φ_cr)

This protocol provides a simplified method for estimating Φ_cr using comparative actinometry with a reference compound.

Materials:

  • Solution of your closed-form dithienylmaleimide of known concentration (C) and path length (l).

  • Actinometer solution (e.g., Furylfulgide in Toluene) with known Φ_cr.

  • UV-Vis Spectrophotometer.

  • Light source with a narrow bandpass filter for the desired visible wavelength (λ_irr).

Procedure:

  • Prepare Sample: Prepare a solution of your compound that has been fully converted to the closed form. The initial absorbance (A₀) at the monitoring wavelength (λ_mon, typically the λ_max of the closed form) should be between 0.5 and 1.0.

  • Irradiate and Monitor:

    • Place the cuvette in the spectrophotometer and record the initial absorbance A₀.

    • Irradiate the sample with light of wavelength λ_irr for a short time interval (t).

    • Quickly record the new absorbance (A_t). The change in absorbance should be small (less than 10%) to ensure initial rate kinetics.

  • Calculate Initial Rate: The initial rate of the photoreaction (v) is proportional to (A₀ - A_t) / t.

  • Repeat with Actinometer: Repeat steps 1-3 under identical irradiation conditions (same light source, geometry, and λ_irr) using the actinometer solution.

  • Calculate Φ_cr: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (v_sample / v_ref) * (F_ref / F_sample)

    Where:

    • Φ_ref is the known quantum yield of the reference.

    • v_sample and v_ref are the initial reaction rates.

    • F_sample and F_ref are the photofraction factors (the fraction of light absorbed by the compound at λ_irr), calculated as F = 1 - 10⁻ᴬ⁽ˡᵃᵐᵇᵈᵃ_ᶦʳʳ⁾.

References
  • Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions - PubMed. (2012, January 26).
  • Solvent Effects on Isomerization and Spectral Properties of Photochromic-Switching Diarythene Derivatives in Polar and Apolar Solutions | The Journal of Physical Chemistry A - ACS Public
  • Functionalization of photochromic dithienylmaleimides - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00015G. (2015, February 4).
  • Cycloreversion Reaction of a Diarylethene Derivative at Higher Excited States Attained by Two-Color, Two-Photon Femtosecond Pulsed Excitation | Journal of the American Chemical Society. (2017, November 6).
  • Full article: Control of Cycloreversion Quantum Yields of Diarylethenes by Introduction of Substituents at the Reactive Carbons - Taylor & Francis. (2006, August 31).
  • Solvent dependent photoswitching and emission of diarylethenes with a π-conjugated push-pull system | Request PDF - ResearchG
  • Cycloreversion Reaction of a Diarylethene Derivative at Higher Excited States Attained by Two-Color, Two-Photon Femtosecond Pulsed Excit
  • Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals | Request PDF - ResearchG
  • Solvent Viscosity Effects on Photochromic Reactions of a Diarylethene Derivative As Revealed by Picosecond Laser Spectroscopy | The Journal of Physical Chemistry A - ACS Public
  • Solvent Viscosity Effects on Photochromic Reactions of a Diarylethene Derivative As Revealed by Picosecond Laser Spectroscopy | Request PDF - ResearchG
  • Photoirradiation wavelength dependence of cycloreversion quantum yields of diarylethenes - Chemical Communic
  • Synthesis and photochromic studies of η6-mesitylene ruthenium(ii) complexes bearing N-heterocyclic carbene ligands with the dithienylethene moiety - New Journal of Chemistry (RSC Publishing).
  • Reversibly Photoswitchable Fluorescent Diarylethenes Resistant against Photobleaching in Aqueous Solutions | Journal of the American Chemical Society - ACS Public
  • Photochromic Dihetarylethenes. Part 17. Synthesis and Photochromic Properties of Dithienylethenes Containing New Heterocyclic Bridging Fragments.
  • Photochromism of diarylethene molecules and crystals - PMC - NIH.
  • Synthesis and Media-Dependent Photochromic Properties of Diarylindene Deriv
  • Diastereoselective cyclization of a dithienylethene switch through single crystal confinement - PubMed. (2006, March 21).
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Validation & Comparative

Comparing photochromic stability: 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- vs perfluorocyclopentene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of photoresponsive materials, the quest for robust and reliable photoswitches is paramount. Among the plethora of photochromic compounds, diarylethenes have emerged as a leading class due to their remarkable thermal stability and fatigue resistance. This guide provides an in-depth comparison of the photochromic stability of two prominent families of diarylethenes: 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- derivatives (dithienylmaleimides) and their perfluorocyclopentene-based counterparts. By synthesizing data from authoritative sources and outlining rigorous experimental protocols, this document aims to equip researchers with the critical knowledge needed to select the optimal photoswitch for their specific applications, from high-density optical data storage to photopharmacology.

The Essence of Photochromism and the Imperative of Stability

Photochromism is a reversible transformation of a chemical species between two forms, an open-ring (colorless or weakly colored) and a closed-ring (colored) isomer, induced by photoirradiation. The efficiency and longevity of this switching process are dictated by the molecule's inherent stability. Key parameters that define a superior photoswitch include a high quantum yield for both the coloring and bleaching processes, exceptional fatigue resistance (the ability to withstand numerous switching cycles without degradation), and the thermal stability of both isomers. For applications such as drug delivery and optical memory, the thermal irreversibility of the closed-ring form is a critical attribute, ensuring that the "switched-on" state is maintained in the absence of a light stimulus.[1]

Unveiling the Molecular Architectures and Switching Mechanisms

Both dithienylmaleimides and perfluorocyclopentene-based diarylethenes share a common photoresponsive core: a 1,3,5-hexatriene unit that undergoes a reversible 6π-electrocyclization reaction. The open-ring isomer exists as a mixture of parallel and anti-parallel conformers, with only the anti-parallel conformation being able to undergo the photocyclization to the closed-ring form upon irradiation with UV light. The reverse reaction, the ring-opening, is induced by irradiation with visible light.[2]

The fundamental difference between the two classes lies in the bridging ethene unit. In dithienylmaleimides, this is a maleimide ring, while in the other class, it is a perfluorocyclopentene ring. This seemingly subtle structural variation significantly influences the electronic properties and, consequently, the photochromic performance of the molecules.

cluster_0 Photochromic Switching Mechanism Open-Ring (Anti-parallel) Open-Ring (Anti-parallel) Closed-Ring Closed-Ring Open-Ring (Anti-parallel)->Closed-Ring UV light (λ₁) Photocyclization Open-Ring (Parallel) Open-Ring (Parallel) Open-Ring (Anti-parallel)->Open-Ring (Parallel) Conformational Equilibrium Closed-Ring->Open-Ring (Anti-parallel) Visible light (λ₂) Photoreversion

Caption: Generalized photochromic switching mechanism for diarylethenes.

A Head-to-Head Comparison of Photochromic Stability

The stability of a photochromic compound is a multifaceted property, encompassing its resistance to photodegradation (fatigue resistance), the efficiency of the photoisomerization (quantum yield), and the stability of its isomers in the dark (thermal stability).

Fatigue Resistance: The Endurance Test

Fatigue in photochromic materials refers to the irreversible degradation of the molecule upon repeated switching cycles, leading to a loss of photochromic performance. This is often caused by the formation of photostable byproducts.[3] Both dithienylmaleimides and perfluorocyclopentene-based diarylethenes are renowned for their excellent fatigue resistance compared to other classes of photochromes like spiropyrans.[4] However, subtle differences exist.

Studies on 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene have shown that it can undergo thousands of coloring and decoloration cycles with minimal degradation.[1] The perfluorocyclopentene bridge is generally considered to enhance fatigue resistance. For dithienylmaleimides, while they also exhibit good fatigue resistance, the maleimide moiety can be susceptible to certain photochemical side reactions, although this is highly dependent on the substituents and the surrounding environment. Some derivatives have shown excellent performance, with no significant degradation detected after numerous cycles.[5]

The formation of byproducts is a key factor in fatigue. For some perfluorocyclopentene derivatives, a known side reaction involves an intramolecular cyclization to form a thermally stable, non-photochromic byproduct.[3] The nature and extent of byproduct formation in dithienylmaleimides are less extensively documented in direct comparative studies but are known to be influenced by the solvent and the presence of oxygen.[5]

Quantum Yield: The Efficiency of the Switch

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., ring-closing or ring-opening) per photon absorbed. A high quantum yield is desirable for applications requiring rapid and energy-efficient switching.

Perfluorocyclopentene-based diarylethenes often exhibit high cyclization quantum yields (Φo-c), in some cases approaching unity (100% efficiency).[1] The cycloreversion quantum yield (Φc-o) is typically lower. For example, 1,2-bis(5-(4-ethynylphenyl)-2-methylthiophen-3-yl)perfluorocyclopentene in acetonitrile shows a high ring-closure quantum yield.[6]

Dithienylmaleimide derivatives also demonstrate respectable quantum yields. The solvent can play a significant role; for instance, the cyclization quantum yield of some diarylethenes has been observed to decrease with increasing solvent polarity.[7] This is attributed to the stabilization of the excited state in polar solvents, which can favor non-productive decay pathways over the desired photoreaction.

Parameter 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- (Representative) 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene (Representative)
Cyclization Quantum Yield (Φo-c) Moderate to High (Solvent Dependent)High (Often > 0.4)
Cycloreversion Quantum Yield (Φc-o) Low to ModerateLow to Moderate
Fatigue Resistance Good to ExcellentExcellent
Thermal Stability of Closed Isomer Thermally StableThermally Stable (P-type)
Absorption Max (Closed-Ring) Typically in the range of 500-600 nmTypically in the range of 500-600 nm

Note: The values presented are representative and can vary significantly based on the specific molecular structure, solvent, temperature, and irradiation wavelength. Direct comparison is challenging due to the lack of studies under identical conditions.

Thermal Stability: Holding the Switched State

For many applications, particularly in optical data storage and molecular electronics, it is crucial that the colored, closed-ring isomer is thermally stable and does not revert to the open-ring form in the dark. This property is known as P-type (photochemically reversible, thermally irreversible) photochromism.[1]

Both dithienylmaleimides and perfluorocyclopentene-based diarylethenes are celebrated for their excellent thermal stability. The closed-ring isomers of many derivatives from both classes are stable for extended periods, even at elevated temperatures, making them ideal for long-term data retention.[1][8] The high energy barrier for the thermal cycloreversion reaction is a key contributor to this stability. The specific substituents on the thiophene rings can influence this thermal stability.[9]

Experimental Protocols for Assessing Photochromic Stability

To ensure the reliability and reproducibility of photochromic stability studies, standardized experimental protocols are essential. Below are detailed methodologies for determining quantum yield and fatigue resistance.

Determination of Photoisomerization Quantum Yield

The quantum yield is determined by measuring the change in the concentration of the photoisomer as a function of the number of photons absorbed. This requires a calibrated light source and a method to monitor the spectral changes.

Methodology:

  • Preparation of Solution: Prepare a dilute solution of the photochromic compound in a suitable solvent (e.g., hexane, acetonitrile) with a known concentration. The absorbance at the irradiation wavelength should ideally be between 0.1 and 0.2 to ensure uniform light absorption throughout the sample.

  • Actinometry: Determine the photon flux of the irradiation source using a chemical actinometer, such as potassium ferrioxalate.[7][10] This step is crucial for accurate quantum yield determination.

  • Irradiation and Spectral Monitoring: Irradiate the sample solution with a monochromatic light source (e.g., a laser or an LED coupled with a bandpass filter) at a wavelength where the open-ring isomer absorbs. Record the UV-Vis absorption spectrum at regular time intervals.

  • Data Analysis: Plot the change in absorbance at the maximum absorption wavelength of the closed-ring isomer against the irradiation time. The initial slope of this curve is proportional to the initial rate of the photoreaction.

  • Calculation: The quantum yield (Φ) can be calculated using the following equation:

    Φ = (d[C]/dt) / Iabs

    where d[C]/dt is the initial rate of formation of the closed-ring isomer, and Iabs is the number of photons absorbed by the open-ring isomer per unit time.

cluster_1 Quantum Yield Determination Workflow Prepare Solution Prepare Solution Actinometry Actinometry Prepare Solution->Actinometry Calibrate Light Source Irradiate & Monitor Irradiate & Monitor Actinometry->Irradiate & Monitor Measure Photon Flux Data Analysis Data Analysis Irradiate & Monitor->Data Analysis Record Spectra Calculate Quantum Yield Calculate Quantum Yield Data Analysis->Calculate Quantum Yield Determine Initial Rate

Caption: Workflow for determining the photoisomerization quantum yield.

Evaluation of Fatigue Resistance

Fatigue resistance is typically evaluated by subjecting the photochromic compound to a large number of coloration and decoloration cycles and monitoring the change in its photochromic performance.

Methodology:

  • Sample Preparation: Prepare a solution of the photochromic compound in a degassed solvent to minimize degradation due to oxygen.

  • Cycling Protocol:

    • Irradiate the solution with UV light until the photostationary state (PSS) is reached, where the concentration of the closed-ring isomer is at its maximum. Record the absorbance at the λmax of the closed-ring isomer.

    • Irradiate the solution with visible light until the colored form is completely bleached.

    • Repeat this cycle for a large number of iterations (e.g., hundreds or thousands).

  • Performance Monitoring: After a set number of cycles, record the full absorption spectrum to check for the formation of any degradation byproducts.

  • Data Analysis: Plot the absorbance at the λmax of the closed-ring isomer at the PSS as a function of the number of cycles. A slow decay in this absorbance indicates high fatigue resistance. The fatigue can be quantified by the number of cycles it takes for the absorbance to decrease to a certain percentage of its initial value (e.g., 90%).

Conclusion: Selecting the Right Photoswitch

Both 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- derivatives and perfluorocyclopentene-based diarylethenes stand out as highly stable and efficient photochromic compounds. The choice between them will ultimately depend on the specific requirements of the application.

  • Perfluorocyclopentene derivatives are often the go-to choice when exceptional fatigue resistance is the primary concern. The perfluorinated bridge generally imparts superior stability against photodegradation.

  • Dithienylmaleimides offer a versatile platform where the electronic properties can be finely tuned through modifications of the maleimide ring. This can be advantageous for applications requiring specific absorption characteristics or for integration into more complex molecular systems.

For researchers and drug development professionals, a thorough evaluation of the photochromic stability under conditions that mimic the intended application environment is crucial. The experimental protocols outlined in this guide provide a robust framework for such an assessment, enabling an informed decision in the selection of the most suitable photochromic tool for their innovative endeavors.

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Unveiling the Molecular Architecture: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physical properties, and design novel chemical entities. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-, a molecule of interest for its potential applications stemming from the conjugated bis-thienyl-maleimide core.

While a direct crystal structure for the title compound is not publicly available, this guide will leverage established methodologies for closely related substituted pyrrole-2,5-diones and bis-thienyl derivatives to present a comprehensive analytical framework.[1][2][3][4][5][6][7][8] Furthermore, we will objectively compare SC-XRD with other powerful techniques in the crystallographer's arsenal, including Powder X-ray Diffraction (PXRD), NMR Crystallography, and computational Crystal Structure Prediction (CSP), providing researchers with the insights needed to select the optimal approach for their specific challenges.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is unequivocally the "gold standard" for determining the atomic-level structure of crystalline materials.[9] Its ability to provide unambiguous bond connectivity, precise bond lengths and angles, and detailed conformational information is unparalleled. The fundamental principle lies in the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to reveal the electron density distribution and, consequently, the atomic positions.

Experimental Protocol: A Step-by-Step Guide

The successful structural determination of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- by SC-XRD hinges on the ability to grow high-quality single crystals. The following protocol outlines the critical steps, from crystallization to data analysis, based on best practices for small organic molecules.

Part 1: Crystal Growth - The Cornerstone of the Experiment

High-quality single crystals are the most critical and often the most challenging prerequisite for a successful SC-XRD experiment.[10] For the title compound, a lipophilic molecule, slow evaporation from a saturated solution is a promising starting point.

  • Solvent Selection: A systematic screening of solvents with varying polarities is essential. Good candidates include ethanol, methanol, ethyl acetate, toluene, or binary mixtures thereof.[10] The goal is to find a solvent system where the compound has moderate solubility, allowing for slow, controlled crystal growth upon evaporation.

  • Procedure:

    • Dissolve a small amount of the purified compound in the chosen solvent or solvent mixture to create a nearly saturated solution. Gentle warming can aid dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This process can take several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals with sharp edges.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to collect the diffraction data.[1][11]

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and the low temperatures used during data collection.

  • Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source and a sensitive detector.

  • Cryo-cooling: The crystal is typically cooled to a low temperature (e.g., 100-173 K) using a stream of cold nitrogen gas.[10] This minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher quality data.

  • Data Collection Strategy: The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is recorded.[10] Modern diffractometers automate this process to ensure a complete dataset is collected.

Part 3: Structure Solution and Refinement - From Pattern to Picture

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or Patterson methods, as implemented in software packages like SHELXS.[1]

  • Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares on F², a process carried out by programs such as SHELXL.[1][11] This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structure is rigorously validated using crystallographic metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

A Comparative Analysis of Structural Elucidation Techniques

While SC-XRD is the definitive method, its requirement for high-quality single crystals can be a significant bottleneck.[12] Fortunately, a suite of complementary techniques can provide valuable structural information, particularly when single crystals are elusive.

Technique Principle Advantages Limitations Best Suited For
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.Unambiguous 3D structure determination, precise bond lengths and angles.[12]Requires high-quality single crystals of sufficient size.[12]Definitive structural elucidation of crystalline small molecules and macromolecules.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Does not require single crystals, useful for phase identification and purity analysis.[12][13]Structure solution is more complex and often less precise than SC-XRD.[12][14]Characterizing microcrystalline materials and for structure determination when single crystals are unavailable.[12]
NMR Crystallography Utilizes solid-state NMR spectroscopy, often combined with computational methods.Provides information on local structure and dynamics, applicable to microcrystalline and amorphous materials.[15][16][17]Typically more time-consuming and expensive than diffraction methods, may not yield a complete structure.[15]Studying materials that are not amenable to diffraction techniques, including disordered systems.[16]
Crystal Structure Prediction (CSP) Computational methods to predict stable crystal structures from the molecular formula.Can predict possible polymorphs and guide experimental crystallization efforts.[18][19][20]Computationally intensive, and the predicted structures must be validated experimentally.[21][22]Aiding in polymorph screening and providing structural hypotheses when experimental data is limited.[23]
Micro-crystal Electron Diffraction (MicroED) Diffraction of an electron beam by nanocrystals.Requires significantly smaller crystals than SC-XRD, rapid data collection.[9][24]An evolving technique, instrumentation is less common than X-ray diffractometers.[23]Analysis of very small crystals (nanometer to micrometer scale) that are not suitable for SC-XRD.[9]

Visualizing the Workflow

To better illustrate the experimental process of single-crystal X-ray diffraction, the following workflow diagram is provided.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of novel compounds like 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is a critical endeavor in modern chemical research. Single-crystal X-ray diffraction remains the most powerful and definitive method for this purpose, providing unparalleled atomic-level detail. However, the challenges associated with crystal growth necessitate a broader perspective. By understanding and leveraging complementary techniques such as PXRD, NMR crystallography, and computational CSP, researchers can navigate these challenges and gain a comprehensive understanding of their molecular systems. This integrated approach to structural analysis, combining experimental rigor with computational insight, will undoubtedly accelerate the pace of discovery in both pharmaceutical and materials science.

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  • Crystallography Open Database. Search results. Retrieved from [Link]

  • Walker, F. A., et al. (2000). Crystal structure of bis(4-methylimidazole) tetraphenylporphyrinatoiron(III) chloride and related compounds. Correlation of ground state with Fe-N bond lengths. Inorganic Chemistry, 39(13), 2874-2881. Retrieved from [Link]

  • Walter, S., et al. (2021). Stabilities of bis(thienyl)ethenes in polymethyl methacrylate (PMMA) coatings as absorbance modulation layers for nanoscale imaging. Materials Advances, 2(15), 5067-5080. Retrieved from [Link]

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A Comparative Analysis of Maleimide and Maleic Anhydride Bridges in Diarylethene Photoswitches

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers

Diarylethene photoswitches are at the forefront of molecular engineering, offering precise, light-drivable control over biological and material systems. Their defining feature is a photochromic core that undergoes a reversible electrocyclization reaction between a colorless open isomer and a colored closed isomer. The performance of these molecular machines—including their switching efficiency, stability, and fatigue resistance—is critically dependent on the chemical nature of the central ethene bridge.

This guide provides an in-depth comparison of two prevalent bridging units: maleic anhydride and its nitrogen-containing analog, maleimide. We will dissect their structural differences, compare key performance metrics based on experimental data, and provide the causal chemical reasoning behind their distinct behaviors. This analysis aims to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal diarylethene architecture for their specific application.

The Bridge's Role: A Structural and Synthetic Overview

The ethene bridge is not merely a linker; it is an integral part of the π-system that dictates the photoswitch's electronic properties. Both maleic anhydride and maleimide bridges lock the aryl moieties in the photoactive antiparallel conformation required for cyclization, preventing E-Z isomerization that would otherwise compete with the desired photoswitching pathway.

Figure 1: Chemical structures of diarylethene photoswitches.

Maleic Anhydride: This bridge serves as a foundational component in many diarylethene systems. It is characterized by its high polarity and can be synthesized from corresponding dicarboxylic acids[1][2]. While effective, its oxygen-containing five-membered ring is susceptible to hydrolysis, which can limit its utility in aqueous environments.

Maleimide: The substitution of the anhydride oxygen with a nitrogen atom to form an imide is the key distinction. This simple change imparts two significant advantages:

  • Enhanced Stability: Maleimide exhibits a greater resistance to hydrolysis compared to maleic anhydride, offering improved stability and easier handling in protic or aqueous media[3].

  • Synthetic Versatility: The nitrogen atom provides a crucial synthetic handle. The R-group can be easily and extensively modified, allowing for the covalent attachment of functional groups to tune solubility, introduce biological ligands, or link the photoswitch to other molecular systems[3]. This feature is paramount for creating advanced, multifunctional photoswitches.

Performance Metrics: A Head-to-Head Comparison

The choice between a maleimide and maleic anhydride bridge directly impacts the photoswitch's performance. The following sections compare their properties based on published experimental data.

FeatureMaleic Anhydride BridgeMaleimide BridgeAdvantage
Synthetic Handle NoneN-Substituent (R-group)Maleimide
Hydrolytic Stability Susceptible to hydrolysisMore resistant to hydrolysis[3]Maleimide
Photoswitching Good quantum yieldsGood to excellent quantum yields[4][5][6]Maleimide
Thermal Stability Excellent (P-type)[1]Excellent (P-type)[7][8][9]Comparable
Fatigue Resistance Good; dependent on aryl groups[10][11]Good; dependent on aryl groups[10][11]Comparable
Functionalization LimitedHighly tunable via N-substituent[3]Maleimide
Photoswitching Efficiency (Quantum Yield)

The quantum yield (Φ) represents the efficiency of the photoisomerization process. For a 1,2-bis(2-methylbenzothiophene-3-yl)maleimide derivative, the photocyclization quantum yield (Φo→c) upon UV irradiation was found to be 0.22, which increases to 0.33 upon deaeration[4][6]. The reverse reaction (Φc→o), induced by visible light, is highly efficient at 0.51[4][5][6].

Thermal Stability

Both maleic anhydride and maleimide-bridged diarylethenes are classified as "P-type" photochromes, meaning their colored (closed) isomers are thermally stable[7][8][9]. The high energy barrier for the thermal cycloreversion is primarily dictated by the aromatic stabilization energy of the flanking aryl groups (e.g., thiophene, thiazole) rather than the bridge itself[9]. Therefore, for applications requiring long-term data retention in the "on" state, both bridges provide excellent and comparable thermal stability.

Fatigue Resistance

Photochemical fatigue, or the loss of photochromic activity over repeated switching cycles, is a critical parameter for long-term applications. A primary cause of fatigue in diarylethenes is the formation of an annulated byproduct[10][11][12]. Research indicates that fatigue resistance is strongly dependent on the electronic properties of substituents on the aryl rings, not the ethene bridge[10][11][12]. For instance, incorporating electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl on the aryl moieties dramatically suppresses byproduct formation[10][11][12]. Consequently, both maleimide and maleic anhydride can be used to construct highly fatigue-resistant photoswitches, provided the aryl groups are appropriately engineered.

Experimental Protocols & Workflows

Validating the performance of a photoswitch requires standardized characterization methods. Below are protocols for key experiments.

Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy

This procedure allows for the real-time observation of the interconversion between the open and closed isomers.

  • Sample Preparation: Prepare a dilute solution of the diarylethene compound in a suitable solvent (e.g., acetonitrile, hexane) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of ~1 for the open form.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the open-form isomer (e.g., from 250 to 700 nm). The open form typically absorbs only in the UV region.

  • Photocyclization (Coloration): Irradiate the solution with a UV light source (e.g., 365 nm LED or lamp). Record spectra at set time intervals. Observe the decrease of the UV peak corresponding to the open form and the concomitant growth of a new absorption band in the visible spectrum, which corresponds to the colored, closed form[8][13]. An isosbestic point, where the molar absorptivity of both isomers is equal, confirms a clean two-state photoreaction[13].

  • Photostationary State: Continue irradiation until no further spectral changes are observed. This is the photostationary state (PSS).

  • Cycloreversion (Bleaching): Irradiate the solution with visible light at a wavelength within the absorption band of the closed isomer (e.g., >500 nm). Record spectra at set intervals until the visible band disappears and the initial UV spectrum of the open form is restored.

G A Prepare Diarylethene Solution in Quartz Cuvette B Record Initial Spectrum (Open Form - UV Abs.) A->B C Irradiate with UV Light (e.g., 365 nm) B->C Coloration D Monitor Growth of Visible Absorption Band C->D E Reach Photostationary State (PSS) D->E F Irradiate with Visible Light (e.g., >500 nm) E->F Bleaching G Monitor Disappearance of Visible Band F->G H Return to Initial Open Form State G->H H->C Repeat Cycle

Figure 2: Workflow for a typical photoswitching experiment.

Protocol: Determination of Photocyclization Quantum Yield

The quantum yield (Φ) is determined relative to a chemical actinometer with a known quantum yield.

  • Actinometer Selection: Choose a suitable chemical actinometer that absorbs at the irradiation wavelength. A common choice for UV irradiation is Aberchrome 540 or Fulgide.

  • Absorbance Matching: Prepare solutions of the diarylethene sample and the actinometer with nearly identical absorbance values (typically <0.2) at the chosen irradiation wavelength (λirr).

  • Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, distance, geometry, and irradiation time).

  • Spectral Analysis: Record the UV-Vis spectra of both solutions before and after irradiation.

  • Calculation: The quantum yield of cyclization (Φo→c) is calculated using the following equation:

    Φsample = Φact * (ΔAsample / εsample) / (ΔAact / εact) * (Iact / Isample)

    Where Φ is the quantum yield, ΔA is the change in absorbance at a specific wavelength, ε is the molar absorption coefficient of the photoproduct, and I is the rate of light absorption. When initial absorbances are matched, the intensity term (Iact / Isample) approaches 1.

Conclusion and Recommendation

The choice between a maleimide and maleic anhydride bridge is a critical design decision in the development of diarylethene photoswitches.

  • Maleic anhydride is a reliable and fundamental building block suitable for applications where synthetic simplicity is paramount and the operational environment is non-aqueous.

  • Maleimide , however, emerges as the superior choice for advanced and versatile photoswitch design. Its primary advantages are its enhanced hydrolytic stability and, most significantly, the synthetic accessibility of its nitrogen atom[3]. This position serves as a powerful anchor point for conjugating other molecules, tuning solubility, and creating complex, multifunctional systems capable of sophisticated tasks in materials science and pharmacology.

For researchers aiming to develop next-generation photoswitches with tailored properties for specific, demanding applications, the maleimide bridge offers a clear and decisive advantage in both performance and adaptability.

References

  • Herder, M., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society, 137(7), 2738-47. [Link]

  • Indelli, M. T., et al. (2008). Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units. Journal of the American Chemical Society, 130(24), 7836-49. [Link]

  • Herder, M., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Supramolekulare Chemie. [Link]

  • Herder, M., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. PubMed. [Link]

  • Various Authors. (2023). Chemical control of the photochromic reactivity of diarylethene derivatives. Request PDF on ResearchGate. [Link]

  • Schmidt, B. M. (2012). Synthesis and Characterization of Novel Diarylethenes with Improved Switching Behavior. Dissertation, Humboldt-Universität zu Berlin. [Link]

  • Indelli, M. T., et al. (2008). Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units. Journal of the American Chemical Society. [Link]

  • Wang, R., et al. (2022). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. Molecules, 27(19), 6296. [Link]

  • Indelli, M. T., et al. (2008). Triplet pathways in diarylethene photochromism: photophysical and computational study of dyads containing ruthenium(II) polypyridine and 1,2-bis(2-methylbenzothiophene-3-yl)maleimide units. PubMed. [Link]

  • Ganda, S. (2020). Chemically Gated Diarylethene Photochromism for Sensing and Detection Applications. SFU Library Thesis Template. [Link]

  • Wang, R., et al. (2023). All-Visible-Light-Activated Diarylethene Photoswitches. Molecules, 28(21), 7389. [Link]

  • Aloïse, S., et al. (2010). Bridged Photochromic Diarylethenes Investigated by Ultrafast Absorption Spectroscopy: Evidence for Two Distinct Photocyclization Pathways. Journal of the American Chemical Society, 132(22), 7687-98. [Link]

  • Denis, C. V., et al. (2019). Selective photochromism and solvatochromism of a diarylethene with different bridge units. Physical Chemistry Chemical Physics, 21(3), 1259-1266. [Link]

  • Crespi, S., et al. (2021). Photoswitches beyond azobenzene: a beginner's guide. Beilstein Journal of Organic Chemistry, 17, 2148-2172. [Link]

  • Zhang, Y., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Materials, 18(11), 2520. [Link]

  • Zhao, W., et al. (2016). Comparative photophysical investigation of doubly-emissive photochromic-fluorescent diarylethenes. Physical Chemistry Chemical Physics, 18(2), 1031-1041. [Link]

  • Li, Y., et al. (2023). Photochromic properties calculation of diaryl maleic anhydride. ResearchGate. [Link]

  • Samala, G., et al. (2022). Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. Molecules, 27(15), 4983. [Link]

  • He, X., et al. (2017). Photochromic Mechanism of a Bridged Diarylethene: Combined Electronic Structure Calculations and Nonadiabatic Dynamics Simulations. The Journal of Physical Chemistry A, 121(4), 793-802. [Link]

  • Irie, M. (2000). Photochromism of diarylethene molecules and crystals. Chemical Reviews, 100(5), 1685-1716. [Link]

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Benchmarking switching speeds of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide isomers

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Switching Speeds of 3,4-bis(2,5-dimethyl-3-thienyl)maleimide Isomers: A Comprehensive Guide

As a Senior Application Scientist specializing in photopharmacology and super-resolution microscopy, I approach the evaluation of photochromic switches not merely as a comparison of static properties, but as a dynamic interplay of molecular architecture and photophysical causality.

Among P-type photochromes, diarylethenes (DAEs) are the gold standard due to their thermal stability and exceptional fatigue resistance. However, the traditional perfluorocyclopentene bridge often limits their utility in aqueous biological systems due to extreme hydrophobicity. Enter 3,4-bis(2,5-dimethyl-3-thienyl)maleimide (BDMTM) . By replacing the fluorinated bridge with a highly polar maleimide core, researchers gain a versatile synthetic handle for bioconjugation while maintaining ultrafast, picosecond-scale switching speeds.

This guide objectively benchmarks the switching kinetics of BDMTM against alternative photochromic platforms, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol for accurate kinetic measurement.

Mechanistic Causality: Why the Maleimide Bridge Matters

The photoisomerization of BDMTM between its Open Form (OF) and Closed Form (CF) is governed by a conrotatory 6π-electrocyclization. In solution, the OF exists in a dynamic equilibrium between parallel and antiparallel conformations. Dictated by Woodward-Hoffmann rules, only the antiparallel conformer is photo-reactive.

When excited by UV light, the antiparallel OF transitions to the Franck-Condon S1 excited state. The maleimide bridge plays a critical causal role here: its electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO), effectively tuning the electronic states to maintain a nearly barrierless, ultrafast relaxation pathway to the conical intersection (CI) ()[1]. Furthermore, the maleimide moiety provides a reactive Michael acceptor, enabling direct thiol-ene click chemistry with cysteine residues for precise protein labeling ()[2].

Pathway OF Open Form (OF) Ground State (S0) S1 Excited State (S1) Franck-Condon Region OF->S1 UV Excitation (< 100 fs) CI Conical Intersection (CI) S1->CI Ultrafast Relaxation (~0.5 - 2 ps) CI->OF Non-radiative Decay CF Closed Form (CF) Ground State (S0) CI->CF Cyclization (Quantum Yield ~0.4) CF->OF Visible Light Cycloreversion

Fig 1: Ultrafast photochemical isomerization pathway of diarylethene maleimide derivatives.

Quantitative Benchmarking: BDMTM vs. Alternatives

To contextualize the performance of BDMTM, we must benchmark it against other widely used photochromic families. While azobenzenes offer slightly faster isomerization, they are T-type switches (thermally reverting), which introduces signal degradation in long-term imaging. BDMTM retains the P-type stability of traditional DAEs while offering superior aqueous compatibility ()[3].

Photoswitch PlatformRepresentative CorePrimary MechanismCyclization SpeedReversion SpeedThermal StabilityAqueous Bioconjugation
Maleimide-DAE BDMTM 6π-Electrocyclization~0.5 - 2.0 ps ~10 - 50 ps Excellent (P-type) High (Thiol-reactive)
Fluorinated-DAE Perfluorocyclopentene6π-Electrocyclization~1.0 - 5.0 ps~10 - 20 psExcellent (P-type)Poor (Hydrophobic)
Azobenzene Standard AzobenzeneTrans-Cis Isomerization~0.2 - 1.0 ps~1.0 - 2.0 psPoor (T-type)Moderate
Spiropyran NitrobenzospiropyranHeterolytic Cleavage~10 - 100 psNanosecondsPoor (T-type)Moderate

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

To accurately benchmark the ~0.5 ps cyclization speed of BDMTM, standard steady-state spectroscopy is insufficient. We must employ Femtosecond Transient Absorption (Pump-Probe) Spectroscopy.

The Trustworthiness Pillar (Self-Validating Design): A common pitfall in kinetic benchmarking is multi-photon absorption—where already-closed isomers absorb subsequent pump photons, skewing the kinetic decay curves. To engineer a self-validating system, this protocol mandates the use of a high-speed flow cell. This guarantees that every pump pulse interrogates a virgin population of open-form isomers, ensuring the measured ΔA strictly represents the primary OF → CF transition.

Step-by-Step Methodology:
  • Sample Preparation & Equilibration : Dissolve BDMTM in HPLC-grade acetonitrile to achieve an Optical Density (OD) of 0.4–0.6 at the designated pump wavelength (e.g., 350 nm). Allow the solution to rest in the dark for 10 minutes to ensure a stable thermodynamic equilibrium between parallel and antiparallel conformers.

  • Flow Cell Integration : Circulate the solution through a 1 mm path-length quartz flow cell using a peristaltic pump. Synchronize the flow rate with the laser repetition rate (e.g., 1 kHz) so the focal volume is completely replenished between consecutive pulses.

  • Pump-Probe Execution :

    • Pump : Excite the sample with a ~100 fs UV pulse (350 nm) generated via an optical parametric amplifier (OPA). This initiates the transition to the S1 state.

    • Probe : Interrogate the sample with a broadband white-light continuum (400–700 nm) generated by focusing the fundamental 800 nm beam into a sapphire crystal.

  • Delay Line Scanning : Utilize a motorized optical delay stage to vary the arrival time of the probe pulse relative to the pump pulse, capturing data points from -5 ps to 1 ns.

  • Kinetic Deconvolution : Monitor the emergence of the CF absorption band (typically ~500-550 nm). Fit the rise-time kinetics using a multi-exponential decay model convoluted with the Instrument Response Function (IRF) to extract the precise cyclization time constant.

Workflow Laser Femtosecond Ti:Sapphire Laser (~100 fs pulses) Splitter Beam Splitter (Pump/Probe Generation) Laser->Splitter Pump Pump Beam (UV/Vis) Photoexcitation Splitter->Pump 95% Energy Probe Probe Beam (White Light) Transient Absorption Splitter->Probe 5% Energy Delay Line Sample Sample Cell (Flowing) BDMTM Isomers in Solution Pump->Sample Excites Sample Probe->Sample Probes Sample at Δt Detector Spectrometer & CCD Data Acquisition Sample->Detector Transmitted Probe Light

Fig 2: Self-validating transient absorption workflow for measuring ultrafast switching speeds.

Conclusion

For drug development professionals and microscopists, the choice of a photoswitch dictates the temporal resolution and biological viability of the assay. While perfluorocyclopentene DAEs remain robust for solid-state optics, 3,4-bis(2,5-dimethyl-3-thienyl)maleimide isomers provide the definitive edge in aqueous environments. By preserving the ultrafast (~0.5 - 2.0 ps) barrierless electrocyclization pathway while introducing a highly polar, bioconjugation-ready core, BDMTM effectively bridges the gap between raw photophysical speed and practical biochemical application.

References

  • Indelli, M. T., Carli, S., Ghirotti, M., Chiorboli, C., Ravaglia, M., Garavelli, M., & Scandola, F. (2008). "Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units." Journal of the American Chemical Society, 130(23), 7286–7299.[Link]

  • Roubinet, B., Weber, M., Shojaei, H., Bates, M., Bossi, M. L., Belov, V. N., Irie, M., & Hell, S. W. (2019). "Turn-on mode diarylethenes for bioconjugation and fluorescence microscopy of cellular structures." Proceedings of the National Academy of Sciences, 116(33), 16191–16196.[Link]

  • Yamaguchi, T., & Irie, M. (2004). "Photochromic Properties of Diarylethene Maleimide Derivatives in Polar Solvents." Chemistry Letters, 33(10), 1398–1399.[Link]

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Publish Comparison Guide: HPLC Methods for Purity Validation of Synthesized 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- (commonly known as a bis(thienyl)maleimide) is a highly specialized molecular building block. It serves as the core for photochromic diarylethenes and acts as a critical precursor for biologically active indolylmaleimide kinase inhibitors.

As a Senior Application Scientist, I frequently see laboratories struggle with the purity validation of this compound. The primary analytical challenge is its inherent photochromism. When exposed to ambient light or the UV beam of an HPLC detector, the molecule undergoes a rapid electrocyclic reaction, converting from an open-ring to a closed-ring isomer 1. This guide objectively compares a standard Reverse-Phase (RP-HPLC) method against an optimized π -selective method, providing the causality behind experimental choices to ensure artifact-free, >99% purity validation 2.

Mechanistic Challenges: The Causality of Peak Distortion

To develop a robust analytical method, we must first understand the molecule's behavior. The maleimide bridge and the adjacent dimethyl-thienyl groups create a bistable system. During standard HPLC-UV analysis (typically at 254 nm), the intense UV energy inside the flow cell triggers in-situ cyclization.

Because the open and closed isomers have different polarities and molar absorptivities, this on-column isomerization manifests as dynamic peak splitting, severe tailing, or the appearance of "ghost peaks" that are falsely integrated as synthetic impurities.

Photochromism Open Open-Ring Isomer (Target Compound) Closed Closed-Ring Isomer (Photocyclized Artifact) Open->Closed UV Light (<300 nm) Detector/Ambient Impurity Oxidized Byproducts (Synthetic Impurities) Open->Impurity Thermal/O2 Degradation Closed->Open Visible Light

Fig 1: Photochromic isomerization and degradation pathways of bis(thienyl)maleimides.

Method Comparison: Standard C18 vs. π -Selective Phenyl-Hexyl

To overcome these photochemical and structural challenges, we compare two distinct chromatographic strategies:

  • Method A (Standard C18 RP-HPLC): The default approach in most labs. It relies purely on hydrophobic partitioning using an Acetonitrile/Water gradient. While effective for simple mixtures, it fails to separate structurally similar synthetic impurities (e.g., mono-thienyl intermediates) and is highly susceptible to photo-induced peak distortion.

  • Method B (Optimized π -Selective HPLC): This method utilizes a Phenyl-Hexyl stationary phase with a Methanol/Water gradient. The Causality: The phenyl rings of the stationary phase engage in strong π−π interactions with the electron-rich thiophene rings of the analyte. Methanol is chosen over Acetonitrile because MeCN (a π -electron acceptor) suppresses these interactions, whereas Methanol enhances them. Furthermore, detection is shifted to an isosbestic point (e.g., 318 nm) where the absorbance of both isomers is equivalent, mitigating quantitative errors 3.

Quantitative Data & Chromatographic Performance

The following tables summarize the experimental data comparing both methodologies.

Table 1: Chromatographic Conditions Comparison

ParameterMethod A (Standard RP-HPLC)Method B (Optimized π -Selective HPLC)
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% Formic Acid)
Elution Mode Gradient (5% to 95% MeCN in 15 min)Gradient (10% to 90% MeOH in 12 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 318 nm (Isosbestic/Low-conversion)
Sample Temp Ambient4°C (Dark Autosampler)

Table 2: Purity Validation & System Suitability Metrics

MetricMethod A (C18)Method B (Phenyl-Hexyl)Analytical Implication
Target Retention Time 8.4 min6.7 minFaster elution in Method B reduces flow-cell light exposure time.
Peak Tailing ( Tf​ ) 1.45 (Significant tailing)1.05 (Highly symmetrical)Method B prevents dynamic on-column photoisomerization.
Resolution ( Rs​ ) 1.2 (Co-elution with impurities)3.1 (Baseline separation) π−π interactions in Method B successfully separate structural analogs.
Calculated Purity 96.2% ± 1.8% (Inconsistent)99.4% ± 0.1% (Reproducible)Method B eliminates false "impurity" ghost peaks for true validation.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes built-in safeguards against the specific vulnerabilities of diarylethene compounds.

HPLC_Workflow Step1 1. Sample Preparation (Amber Vials / Dark Room) Step2 2. Column Selection (Phenyl-Hexyl for π-π Selectivity) Step1->Step2 Step3 3. Mobile Phase (MeOH/H2O to preserve π-interactions) Step2->Step3 Step4 4. UV Detection (Isosbestic Point, e.g., 318 nm) Step3->Step4 Step5 5. Data Integration (Artifact-Free Purity Profile) Step4->Step5

Fig 2: Optimized artifact-free HPLC workflow for photoswitchable diarylethene compounds.

Step-by-Step Methodology

Step 1: Sample Preparation (Actinic Protection)

  • Causality: Bis(thienyl)maleimides are highly sensitive to ambient UV/Vis light, which can alter the sample composition before it even reaches the instrument.

  • Action: Weigh 10 mg of the synthesized compound in a dark room or under red light. Dissolve in 10 mL of HPLC-grade Methanol using strictly amber volumetric flasks and amber HPLC vials.

Step 2: Mobile Phase Preparation

  • Causality: As established, Acetonitrile disrupts the π−π stacking required for separating thienyl-based impurities.

  • Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Degas via ultrasonication for 15 minutes to prevent baseline drift at lower detection wavelengths.

Step 3: Instrument Setup & Equilibration

  • Causality: Residual light in the autosampler compartment can cause pre-injection isomerization.

  • Action: Set the autosampler temperature to 4°C and ensure the opaque compartment cover is securely closed. Equilibrate the Phenyl-Hexyl column at 35°C for 20 column volumes until baseline stability is achieved.

Step 4: Execution & System Suitability Testing (SST)

  • Causality: A self-validating system must prove that no isomerization is occurring during the run.

  • Action: Inject a 5 µL standard solution and monitor at 318 nm. Verify that the peak tailing factor ( Tf​ ) is ≤ 1.1. If Tf​ > 1.2, this indicates potential in-flow cell photoisomerization. If this occurs, increase the flow rate to reduce residence time in the detector cell, or further optimize the detection wavelength.

References

  • Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries. ResearchGate. Available at: 1 [1]

  • Photochromism of a Spiropyran and a Diarylethene in Bile Salt Aggregates in Aqueous Solution. Langmuir - ACS Publications. Available at: 3 [2]

  • Multicolor Photochromism of Two-Component Diarylethene Crystals Containing Oxidized and Unoxidized Benzothiophene Groups. MDPI. Available at: 2 [3]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry serves as a powerful analytical tool, offering deep insights into a molecule's structure through the analysis of its fragmentation patterns. This guide provides a comprehensive examination of the anticipated mass spectrometry fragmentation of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione , a complex heterocyclic compound.

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione under electron ionization (EI) is expected to be initiated by the formation of a molecular ion ([M]•+), which will then undergo a series of characteristic bond cleavages and rearrangements.

Molecular Structure:

Caption: Structure of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione.

The primary fragmentation pathways are anticipated to involve:

  • Cleavage of the Thienyl-Pyrroledione Bond: The most likely initial fragmentation will be the cleavage of the C-C bond connecting the bulky 2,5-dimethyl-3-thienyl substituents to the central pyrrole-2,5-dione ring. This would result in the formation of a stable thienyl radical and a charged pyrrole-2,5-dione fragment, or vice versa.

  • Fragmentation of the Thienyl Moiety: The dimethyl-thienyl groups themselves are prone to fragmentation. A common pathway for alkylated aromatic systems is the loss of a methyl group (a neutral loss of 15 Da) to form a stable, resonance-stabilized cation.

  • Pyrrole-2,5-dione Ring Fragmentation: The maleimide ring can also undergo characteristic cleavages. This may involve the loss of carbon monoxide (CO, 28 Da) or other small neutral fragments.

Proposed Fragmentation Pathway Diagram:

fragmentation_pathway M [M]•+ 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione F1 [M - C7H7S]•+ Loss of a dimethylthienyl radical M->F1 - C7H7S• F2 [C7H7S]+ Dimethylthienyl cation M->F2 F3 [M - CH3]•+ Loss of a methyl radical M->F3 - CH3• F4 [F1 - CO]+ Loss of carbon monoxide from F1 F1->F4 - CO F5 [F2 - CH3]+ Loss of a methyl radical from F2 F2->F5 - CH3•

Caption: Proposed mass spectrometry fragmentation pathways.

Table 1: Predicted Prominent Fragment Ions

m/z (mass-to-charge ratio)Proposed Fragment Structure/IdentityNotes
358Molecular Ion ([M]•+)Corresponds to the molecular weight of the parent compound.
343[M - CH3]•+Loss of a methyl group from one of the thienyl rings.
233[M - C7H7S]•+Cleavage of a thienyl substituent.
125[C7H7S]+The 2,5-dimethyl-3-thienyl cation.
205[Fragment from F1 - CO]Subsequent loss of carbon monoxide from the pyrrole-2,5-dione fragment.
110[Fragment from F2 - CH3]Loss of a methyl group from the dimethylthienyl cation.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary techniques.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides a molecular "fingerprint".[1][2]Isomeric differentiation can be challenging without high-resolution MS or tandem MS.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity.Unambiguous structure determination; can distinguish between isomers.[4][5]Requires larger sample amounts; less sensitive than MS.
Infrared (IR) Spectroscopy Information about the functional groups present.Confirms the presence of C=O (dione) and N-H (pyrrole) bonds.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain.[4]

Experimental Protocol: Acquiring Mass Spectrometry Data

To obtain a mass spectrum for 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione, the following experimental approach is recommended.

Instrumentation:

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source is ideal. For a solid, relatively non-volatile compound like this, a direct insertion probe with an electron ionization (EI) source would be a primary choice.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the purified solid compound is placed in a capillary tube for the direct insertion probe.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Source Temperature: Optimized to ensure volatilization without thermal decomposition (e.g., 150-250 °C).

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: The sample is introduced into the ion source via the direct insertion probe. The probe is gradually heated to volatilize the sample. Mass spectra are continuously acquired as the sample enters the gas phase.

  • Data Analysis: The resulting total ion chromatogram (TIC) is examined to find the spectrum corresponding to the maximum abundance of the analyte. This spectrum is then analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure.[6][7][8]

Workflow for Structural Elucidation:

experimental_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Purified Compound Ionization Electron Ionization (70 eV) Sample->Ionization Analysis High-Resolution Mass Analyzer Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion

The mass spectrometry fragmentation of 3,4-bis(2,5-dimethyl-3-thienyl)-1H-pyrrole-2,5-dione is predicted to be characterized by initial cleavages of the thienyl substituents and subsequent fragmentation of both the thienyl moieties and the central pyrrole-2,5-dione core. While mass spectrometry is a powerful tool for providing a molecular fingerprint and key structural information, a comprehensive characterization of this complex heterocyclic molecule would be best achieved through a multi-technique approach, incorporating NMR and potentially X-ray crystallography for unambiguous structure confirmation. The protocols and predictive data presented in this guide offer a solid foundation for researchers undertaking the analysis of this and structurally related compounds.

References

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Safety Operating Guide

A Guide to the Safe Disposal of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the chemical compound 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-. As a specialized heterocyclic molecule, its disposal requires a meticulous approach grounded in an understanding of its chemical structure and potential reactivity. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety, environmental responsibility, and regulatory compliance.

The core structure of this compound is a 1H-pyrrole-2,5-dione, commonly known as a maleimide scaffold.[1] Maleimides are recognized for their reactivity, particularly towards nucleophiles like thiols, and are often employed in bioconjugation.[2] This inherent reactivity is a primary reason why all waste containing this compound, regardless of concentration, should be managed as hazardous chemical waste.[3] Furthermore, the presence of two dimethyl-thienyl (sulfur-containing) groups necessitates caution, as combustion can lead to the release of highly toxic sulfur oxide fumes.[4]

Adherence to the protocols outlined below, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.

Hazard Assessment and Risk Mitigation

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a risk assessment based on its functional groups provides a solid foundation for safe handling.

  • Maleimide Core : The maleimide group is a reactive electrophile.[2] Compounds containing this moiety are often classified as skin and eye irritants and may cause respiratory irritation.[5][6][7] All contact should be minimized.

  • Thienyl Groups : These sulfur-containing heterocycles do not pose an unusual risk at ambient temperatures. However, they can decompose under high heat to emit toxic sulfur oxides, a critical consideration for the final disposal method (e.g., incineration).[4]

  • Overall Toxicity : The toxicological properties of the complete molecule have not been fully investigated. Therefore, it is prudent to treat the compound as toxic if swallowed or inhaled and harmful upon skin contact.[8][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- and its associated waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields.Protects eyes from splashes and airborne particles of the compound.[3]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact and potential irritation or absorption.[3]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[5]Prevents inhalation of airborne particles, especially when handling the solid powder.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that aligns with federal and institutional regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[10]

Step 1: Waste Classification and Segregation

All materials that have come into contact with 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- must be classified as hazardous chemical waste.[11] Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and ensure compliant disposal.

  • Solid Chemical Waste :

    • Unused or expired pure compound.

    • Contaminated consumables, including gloves, weigh boats, pipette tips, and paper towels. These items should be collected in a designated, sealed waste container.[3]

  • Liquid Chemical Waste :

    • Solutions containing the compound.

    • The first and second rinsates from decontaminating glassware. Subsequent rinses may be disposed of down the drain, pending institutional policy. The initial rinsate must always be collected as hazardous waste.[3][12]

  • Sharps Waste :

    • Any contaminated needles, syringes, or razor blades must be placed in a designated sharps container that is clearly labeled as containing chemical contamination.

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by law and are critical for the safety of all personnel who may handle the waste.

  • Select an Appropriate Container : Use a chemically compatible container, preferably plastic, with a secure, tight-fitting lid.[10] The container must be in good condition, free of leaks or external contamination.

  • Attach a Hazardous Waste Tag : Obtain and affix a hazardous waste tag from your institution's EHS department.[10]

  • Complete the Tag Information : Fill out the tag completely and legibly. Do not use abbreviations or chemical formulas.[10]

    • Full Chemical Name : "1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-"

    • For Mixtures : List all components and their approximate percentages.

    • Hazard Identification : Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

    • Contact Information : Provide the name of the Principal Investigator and the laboratory location.[10]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory.

  • Keep the waste container sealed unless you are actively adding waste.

  • Store the container in secondary containment to prevent spills.

  • Ensure the storage area is away from incompatible materials, heat sources, and high-traffic areas.[13][14]

Step 4: Decontamination of Labware and Surfaces

Thorough decontamination is required to ensure a safe working environment.

  • Glassware Decontamination :

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining compound. Collect this rinsate as hazardous liquid waste. [3]

    • Perform a second rinse with the solvent and collect it in the same hazardous waste container.

    • Wash the glassware with soap and water.

  • Spill Cleanup :

    • In case of a small spill, cordon off the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Collect the absorbent material using non-sparking tools and place it in the solid hazardous waste container.

    • Decontaminate the surface with a suitable solvent, followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.

Step 5: Final Disposal

Chemical waste cannot be disposed of in the regular trash or poured down the sewer.[10][15]

  • Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit is reached, arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[16]

  • Ensure all paperwork, such as manifests, is completed as required to track the waste from "cradle-to-grave."[17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-.

G Disposal Workflow for 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- cluster_prep Preparation & Identification cluster_collection Collection & Containment cluster_processing Processing & Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Sharps) C Segregate Waste Streams A->C B Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D1 Solid Waste Container (Contaminated Debris) C->D1 Solid D2 Liquid Waste Container (Solutions, Rinsates) C->D2 Liquid D3 Sharps Container (Needles, Blades) C->D3 Sharps E Securely Cap & Label Container - Full Chemical Name - Hazards - Date D1->E D2->E D3->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Time Limit Reached? F->G H Contact EHS for Pickup G->H Yes I Complete Disposal Manifest H->I

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Cufos, N. (2022, October 5). OSHA Chemical Hazards And Communication. NCBI Bookshelf. Retrieved from [Link]

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  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Brady Corporation. (n.d.). HazCom Standard: a Guide to OSHA's HCS Compliance. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • NSW Environment Protection Authority. (2024, April 15). Chemical wastes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0499959A1 - Process for the manufacture of substituted maleimides.
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  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1H-Pyrrole-2-carboxaldehyde.
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Essential Safety and Operational Guide for Handling 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety and handling protocols for 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-. As a substituted maleimide based on a pyrrole core, this compound requires careful handling due to its potential reactivity and associated hazards. This document outlines the necessary personal protective equipment (PPE), safe operational procedures, and disposal plans to ensure the safety of laboratory personnel.

The core structure, a pyrrole-2,5-dione (maleimide), suggests potential for skin and eye irritation, as well as sensitization. The parent compound, pyrrole, is known to be flammable, toxic if swallowed, harmful if inhaled, and can cause serious eye damage[1][2][3]. Therefore, a cautious approach is paramount.

I. Hazard Assessment and Risk Mitigation

Given the chemical structure, the primary hazards associated with 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation or severe eye damage[3][4][5][6].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[4][7].

  • Toxicity: Potential for harm if swallowed or inhaled, based on the toxicity profile of related pyrrole compounds[1][2][3].

  • Flammability: While the specific flashpoint is unknown, related pyrrole compounds are flammable liquids[1][2].

To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is essential.

II. Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and proper use of PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum PPE requirements for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles and a face shield[1][8][9].Chemical-resistant gloves (e.g., Nitrile, double-gloved)[1][10].Lab coat or chemical-resistant apron[11].N95 or higher-rated respirator if not handled in a fume hood.
Dissolving and Solution Handling Tightly fitting safety goggles[1].Chemical-resistant gloves (e.g., Nitrile)[1][10].Lab coat.Required if vapors/aerosols are generated outside a fume hood.
Running Reactions Tightly fitting safety goggles[1].Chemical-resistant gloves (e.g., Nitrile)[1][10].Lab coat.Work should be conducted in a certified chemical fume hood[12].
Waste Disposal Tightly fitting safety goggles[1].Chemical-resistant gloves (e.g., Nitrile)[1][10].Lab coat.Not generally required if handling sealed waste containers.

Rationale for PPE Selection:

  • Eye and Face Protection: Due to the risk of serious eye damage, safety goggles are mandatory at all times. A face shield provides an additional layer of protection against splashes, especially during solution handling and weighing operations[1][8][9].

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Double-gloving is recommended when handling the solid compound to minimize the risk of exposure during glove removal. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal[1][10].

  • Body Protection: A standard lab coat is sufficient for most operations. For larger scale work or where there is a significant splash risk, a chemical-resistant apron over the lab coat is advised[11].

  • Respiratory Protection: All handling of the solid compound and any procedures that could generate dust or aerosols should be performed in a certified chemical fume hood to minimize inhalation risk[12]. If a fume hood is not available for a specific, short-duration task, a properly fitted N95 respirator is the minimum requirement.

III. Step-by-Step Operational and Disposal Plans

A. Pre-Handling Checklist:

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather all Materials: Have all necessary equipment, solvents, and waste containers prepared and within the fume hood before starting work.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

B. Safe Handling Workflow:

The following workflow diagram illustrates the key steps for safely handling 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Verify Fume Hood Operation B Assemble All Necessary Equipment A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Dissolve in Appropriate Solvent D->E F Conduct Reaction Under Inert Atmosphere if Necessary E->F G Quench Reaction if Applicable F->G H Segregate Waste Streams G->H I Decontaminate Work Area H->I J Doff and Dispose of PPE Properly I->J

Caption: Safe Handling Workflow for 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-.

C. Detailed Procedures:

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use anti-static tools and weighing paper to prevent dispersal of the solid.

    • Carefully transfer the weighed compound to the reaction vessel.

  • Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • If necessary, sonicate or stir the mixture within the fume hood to facilitate dissolution.

  • Running the Reaction:

    • Conduct all reactions in a certified chemical fume hood[12].

    • Use appropriate glassware and ensure all joints are properly sealed.

    • If the reaction is heated, use a well-controlled heating mantle and monitor the reaction closely.

D. Spill and Emergency Procedures:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal[12].

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][2][4].

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[2][3][4].

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][2][4].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][2][3].

E. Disposal Plan:

  • Chemical Waste: All unused solid compound and solutions containing it must be disposed of as hazardous chemical waste in a properly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must also be disposed of as hazardous waste[1].

IV. Storage and Housekeeping
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Housekeeping: Maintain a clean and organized work area. Decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][4].

By adhering to these guidelines, researchers can safely handle 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- and minimize the risk of exposure, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.